molecular formula C6H13N3O3S B1443414 4-Acetylpiperazine-1-sulfonamide CAS No. 5906-31-0

4-Acetylpiperazine-1-sulfonamide

Katalognummer: B1443414
CAS-Nummer: 5906-31-0
Molekulargewicht: 207.25 g/mol
InChI-Schlüssel: WHSSQEKAYHWNHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Acetylpiperazine-1-sulfonamide is a useful research compound. Its molecular formula is C6H13N3O3S and its molecular weight is 207.25 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Acetylpiperazine-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Acetylpiperazine-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetylpiperazine-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-acetylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O3S/c1-6(10)8-2-4-9(5-3-8)13(7,11)12/h2-5H2,1H3,(H2,7,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSSQEKAYHWNHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5906-31-0
Record name 4-acetylpiperazine-1-sulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

4-Acetylpiperazine-1-sulfonamide: Structural Dynamics, Synthesis, and Applications in Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, sulfonamide-bearing heterocycles serve as foundational scaffolds for metalloenzyme inhibition. 4-Acetylpiperazine-1-sulfonamide (CAS: 5906-31-0) is a highly versatile, low-molecular-weight compound predominantly utilized as a primary zinc-binding group (ZBG) in the development of Carbonic Anhydrase (CA) inhibitors[1].

This technical whitepaper provides an in-depth analysis of 4-acetylpiperazine-1-sulfonamide, detailing its physicochemical properties, the mechanistic rationale behind its biological activity, and field-proven methodologies for its chemical synthesis and in vitro validation. By understanding the causality behind its structural components, researchers can leverage this molecule to design highly selective inhibitors for tumor-associated or cytosolic CA isoforms.

Physicochemical Properties & Structural Analysis

The efficacy of 4-acetylpiperazine-1-sulfonamide stems from its tripartite structure: a primary sulfonamide group, a piperazine linker, and an acetyl moiety. Each component plays a distinct role in pharmacokinetics and target engagement.

Quantitative Data Summary
PropertyValue
Chemical Name 4-Acetylpiperazine-1-sulfonamide
CAS Number 5906-31-0[2]
Molecular Formula C6H13N3O3S[3]
Molecular Weight 207.25 g/mol [2]
Monoisotopic Mass 207.06776 Da[3]
SMILES CC(=O)N1CCN(CC1)S(=O)(=O)N[3]
InChIKey WHSSQEKAYHWNHJ-UHFFFAOYSA-N[3]
Structural Causality
  • Primary Sulfonamide ( −SO2​NH2​ ): Acts as the classical ZBG. In the physiological pH range, the sulfonamide is deprotonated to a sulfonamidate anion, which coordinates directly with the active-site Zn 2+ ion of carbonic anhydrases, displacing the catalytic water/hydroxide molecule[1].

  • Piperazine Ring: Provides a rigid, semi-saturated heterocyclic linker. Its conformational restriction ensures that the "tail" of the molecule is vectored precisely into the hydrophobic or hydrophilic sub-pockets of the enzyme, minimizing entropic penalties upon binding.

  • Acetyl Group: Modulates the molecule's lipophilicity and serves as a hydrogen-bond acceptor. By interacting with specific amino acid residues (e.g., Gln92 or Phe131 in hCA II), the acetyl group can dictate isoform selectivity[1].

Mechanistic Insights: Carbonic Anhydrase Inhibition

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide ( CO2​+H2​O⇌HCO3−​+H+ ). The active site features a zinc ion coordinated by three histidine residues.

When 4-acetylpiperazine-1-sulfonamide enters the active site, its structural components engage in a highly orchestrated binding event. The sulfonamide nitrogen binds the zinc ion, while the oxygen atoms of the sulfonyl group engage in hydrogen bonding with the backbone amide of Thr199. Simultaneously, the acetylpiperazine tail extends outward, interacting with the variable amino acid residues lining the active site cavity. This dual-interaction mechanism is what makes piperazine-1-sulfonamides potent inhibitors[1].

CABinding Compound 4-Acetylpiperazine- 1-sulfonamide Sulfonamide Sulfonamide Moiety (-SO2NH2) Compound->Sulfonamide Piperazine Piperazine Ring (Rigid Linker) Compound->Piperazine Acetyl Acetyl Group (Tail Moiety) Compound->Acetyl Zn Zn2+ Ion (Active Site) Sulfonamide->Zn Coordinates Zn2+ & displaces H2O Hydrophobic Variable Sub-pockets (Isoform Specific) Piperazine->Hydrophobic Vectors tail Acetyl->Hydrophobic H-bonding interactions

Diagram 1: Binding mechanism of 4-acetylpiperazine-1-sulfonamide to Carbonic Anhydrase.

Synthesis Protocol

The synthesis of 4-acetylpiperazine-1-sulfonamide is most efficiently achieved via the carbamoylation-sulfamoylation pathway using chlorosulfonyl isocyanate (CSI). This method is preferred over direct reaction with sulfamide gas due to higher yields and safer handling profiles[4].

Step-by-Step Methodology

Phase 1: Preparation of the Sulfamoylating Agent Causality: CSI is highly reactive and prone to polymerization. Reacting it with tert-butanol at low temperatures generates tert-butyl (chlorosulfonyl)carbamate, a stable, Boc-protected electrophile that prevents di-substitution during the subsequent amine reaction[4].

  • Purge a flame-dried round-bottom flask with anhydrous N2​ .

  • Dissolve chlorosulfonyl isocyanate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C using an ice bath.

  • Add tert-butanol (1.0 eq) dropwise over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete conversion to tert-butyl (chlorosulfonyl)carbamate.

Phase 2: Sulfamoylation of 1-Acetylpiperazine Causality: The secondary amine of 1-acetylpiperazine acts as the nucleophile. Triethylamine (TEA) is added to scavenge the HCl byproduct, preventing the protonation of the piperazine nitrogen, which would otherwise halt the nucleophilic attack[5]. 4. To the 0 °C solution, add a mixture of 1-acetylpiperazine (1.0 eq) and triethylamine (1.5 eq) dissolved in anhydrous DCM dropwise. 5. Allow the reaction to warm to room temperature and stir for 4 hours. 6. Self-Validation: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The disappearance of the 1-acetylpiperazine spot confirms completion. 7. Wash the organic layer with water and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the Boc-protected intermediate.

Phase 3: Deprotection Causality: Trifluoroacetic acid (TFA) cleanly cleaves the tert-butyl group via the formation of a tert-butyl cation, followed by decarboxylation to yield the primary sulfonamide. 8. Dissolve the intermediate in a 1:1 mixture of TFA and DCM. Stir at room temperature for 2 hours. 9. Evaporate the solvent under reduced pressure. Neutralize the residue with saturated NaHCO3​ and extract with ethyl acetate. 10. Purify the crude product via silica gel column chromatography to yield pure 4-acetylpiperazine-1-sulfonamide.

Synthesis Step1 Step 1: Carbamoylation CSI + t-BuOH -> Boc-NH-SO2Cl Step2 Step 2: Sulfamoylation Boc-NH-SO2Cl + 1-Acetylpiperazine -> Intermediate Step1->Step2 0°C, DCM, 30 min Step3 Step 3: Deprotection Intermediate + TFA/DCM -> Product Step2->Step3 Et3N, RT, 4h Product Final Product 4-Acetylpiperazine-1-sulfonamide Step3->Product RT, 2h

Diagram 2: Three-step synthetic workflow for 4-acetylpiperazine-1-sulfonamide.

Experimental Workflow: In Vitro CA Inhibition Assay

To validate the inhibitory potency (IC 50​ or Ki​ ) of the synthesized 4-acetylpiperazine-1-sulfonamide, a stopped-flow CO 2​ hydration assay is the gold standard.

Step-by-Step Methodology

Causality: The uncatalyzed hydration of CO 2​ is relatively slow. CA enzymes accelerate this process, leading to a rapid release of protons ( H+ ). By using Phenol Red (pKa ~7.3), the pH drop can be monitored spectrophotometrically. The inhibitor slows this pH drop, allowing for the quantification of enzyme kinetics.

  • Reagent Preparation: Prepare a buffer solution of 10 mM HEPES (pH 7.4) containing 0.1 M Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

  • Substrate Preparation: Saturate ultra-pure water with CO2​ gas at 20 °C to create a ~30 mM CO2​ stock solution.

  • Inhibitor Dilution: Prepare serial dilutions of 4-acetylpiperazine-1-sulfonamide (from 0.1 nM to 100 μ M) in 10% DMSO/water.

  • Incubation: Pre-incubate the purified CA enzyme (e.g., hCA II or hCA IX) with the inhibitor solutions for 15 minutes at room temperature to allow for the establishment of the enzyme-inhibitor complex.

  • Stopped-Flow Execution: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2​ substrate solution.

  • Data Acquisition: Monitor the absorbance change at 557 nm (the isosbestic point/peak for Phenol Red transition) over a 10-second window.

  • Self-Validation: Run a positive control using a known standard (e.g., Acetazolamide) and a negative control (vehicle only) to ensure the assay's dynamic range is intact. Calculate the Ki​ using the Cheng-Prusoff equation based on the initial velocity rates.

References

  • Clinivex. "CAS 5906-31-0 | 4-acetylpiperazine-1-sulfonamide Supplier." The Clinivex. Available at:[Link]

  • PubChemLite. "4-acetylpiperazine-1-sulfonamide (C6H13N3O3S)." University of Luxembourg. Available at:[Link]

  • IRIS Institutional Research Information System. "Carbonic anhydrase inhibitory effects, antiproliferative." University of Florence / University of Brescia. Available at: [Link]

  • Berredjem, M. et al. "Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide." X-ray Structure Analysis Online / ResearchGate. Available at:[Link]

  • Journal of Medicinal Chemistry. "Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists." ACS Publications. Available at:[Link]

Sources

4-Acetylpiperazine-1-sulfonamide: A Scoping Guide for Drug Discovery Potential and Mechanistic Interrogation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract: The compound 4-Acetylpiperazine-1-sulfonamide represents a synthetically tractable small molecule built upon two of medicinal chemistry's most productive scaffolds: the sulfonamide and the piperazine ring. While this specific molecule is not extensively characterized in public literature as a therapeutic agent, its constituent pharmacophores are present in a vast array of clinically approved drugs. This guide deconstructs the molecule to hypothesize its potential mechanisms of action based on established structure-activity relationships of its core components. We provide a comprehensive technical framework for drug discovery professionals to systematically investigate its biological activities, validate potential targets, and guide initial lead optimization efforts. This document serves as a roadmap for unlocking the therapeutic potential of this and related chemical matter, moving from structural hypothesis to experimental validation.

Part 1: Molecular Deconstruction and Physicochemical Profile

The rational evaluation of a molecule's potential in a drug discovery program begins with a thorough analysis of its structure and inherent physicochemical properties. These characteristics govern its likely interactions with biological targets and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Structural Analysis

4-Acetylpiperazine-1-sulfonamide is composed of three key functional moieties, each contributing to its potential pharmacodynamic and pharmacokinetic profile:

  • Primary Sulfonamide (-SO₂NH₂): This is a classic pharmacophore. The primary (unsubstituted) sulfonamide is a key hydrogen bonding group and is essential for the canonical antibacterial mechanism of action. It is also the critical feature for inhibition of enzymes like carbonic anhydrase.[1][2]

  • Piperazine Ring: A six-membered diamine heterocycle, the piperazine ring is considered a "privileged scaffold" in medicinal chemistry. Its two nitrogen atoms provide versatile synthetic handles, tunable basicity, and the ability to improve aqueous solubility, making it a common component in drugs targeting the central nervous system (CNS) and in kinase inhibitors.[3][4]

  • N-Acetyl Group (-C(O)CH₃): The acetylation of the distal piperazine nitrogen neutralizes its basicity. This modification significantly impacts the molecule's overall pKa, lipophilicity, and metabolic stability, potentially improving cell permeability and reducing off-target interactions associated with highly basic amines.

Physicochemical Properties

A summary of the predicted or known physicochemical properties of 4-Acetylpiperazine-1-sulfonamide is crucial for designing initial experiments. These values help predict its behavior in biological assays and its potential as a drug-like molecule.

PropertyValueSignificance in Drug Discovery
CAS Number 5906-31-0Unique chemical identifier for literature and database searches.[5]
Molecular Formula C₆H₁₃N₃O₃SDefines the elemental composition.
Molecular Weight 207.25 g/mol Falls within the "Rule of Five" guidelines for good oral bioavailability.
XLogP3 -1.5Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor passive membrane permeability.
Hydrogen Bond Donors 2The two hydrogens on the primary sulfonamide nitrogen can participate in key interactions with target proteins.
Hydrogen Bond Acceptors 5The oxygen and nitrogen atoms can accept hydrogen bonds, contributing to solubility and target binding.

Part 2: Hypothesizing Mechanisms of Action Based on Core Scaffolds

The true potential of 4-Acetylpiperazine-1-sulfonamide can be hypothesized by examining the well-documented biological activities of its core structures.

The Sulfonamide Moiety: A Gateway to Diverse Targets

While first famous for their antibacterial properties, sulfonamides are now recognized for their broad therapeutic applications.[6][7]

  • Primary Mechanism: Dihydropteroate Synthetase (DHPS) Inhibition The classic mechanism of action for sulfonamide antibiotics is the competitive inhibition of DHPS, a bacterial enzyme essential for folic acid synthesis.[8][9][10] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides halt the production of dihydrofolic acid, leading to a bacteriostatic effect.[11] Human cells are unaffected as they obtain folate from dietary sources.[2][10]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Bacterial Enzyme Sulfonamides 4-Acetylpiperazine-1-sulfonamide (Sulfonamide) Sulfonamides->DHPS Competitive Inhibition DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid DNA_Synthesis Purine & DNA Synthesis Tetrahydrofolic_Acid->DNA_Synthesis

Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition.
  • Non-Antibacterial Mechanisms The sulfonamide group is a versatile pharmacophore that interacts with numerous other enzyme classes.[7][12]

    • Carbonic Anhydrase (CA) Inhibition: The primary sulfonamide is a hallmark of CA inhibitors used as diuretics (e.g., Acetazolamide) and anti-glaucoma agents.[12] Certain CA isozymes are also overexpressed in tumors, making them attractive anticancer targets.

    • Cyclooxygenase-2 (COX-2) Inhibition: Selective COX-2 inhibitors like Celecoxib feature a sulfonamide moiety, crucial for their anti-inflammatory action.[6]

    • Kinase Inhibition: Many modern anticancer drugs are kinase inhibitors, and the sulfonamide group can be found in their structure, often acting as a hydrogen-bond donor to engage the kinase hinge region. Pazopanib is a notable example.[6]

The Piperazine Moiety: A Privileged Scaffold for Target Engagement

The piperazine ring is one of the most frequently utilized heterocycles in drug design due to its favorable properties.[3][13]

  • CNS-Acting Drugs: Piperazine derivatives are common in drugs targeting G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, leading to antipsychotic, antidepressant, and anxiolytic effects.[14]

  • Anticancer Agents: In oncology, the piperazine scaffold is often used as a core fragment or linker in kinase inhibitors (e.g., Imatinib), where it enhances solubility and provides a vector for substitution to optimize target binding and selectivity.[4]

  • Antimicrobial Agents: The versatility of the piperazine ring has been leveraged to develop novel agents against multidrug-resistant bacteria.[13]

Part 3: A Technical Framework for Experimental Validation

A structured, multi-tiered approach is required to efficiently screen 4-Acetylpiperazine-1-sulfonamide for biological activity and elucidate its mechanism of action.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanism of Action (MoA) Phenotypic Phenotypic Screen (Target Agnostic) DoseResponse Dose-Response Assays (IC50 / EC50 Determination) Phenotypic->DoseResponse TargetBased Target-Based Screen (Hypothesis Driven) TargetBased->DoseResponse Orthogonal Orthogonal / Secondary Assays DoseResponse->Orthogonal TargetEngagement Target Engagement Assays (e.g., CETSA) Orthogonal->TargetEngagement Downstream Downstream Signaling Analysis (e.g., Western Blot) TargetEngagement->Downstream Synthesis node1 1-Acetylpiperazine node3 4-Acetylpiperazine-1-sulfonamide node1->node3 + Base (e.g., Et₃N) DCM, 0°C to RT node2 Sulfamoyl chloride (ClSO₂NH₂) node2->node3

Plausible synthetic route to the target compound.
Key Modification Points for SAR Exploration
  • Sulfonamide Nitrogen (R¹): Alkylation or arylation at this position would abolish the primary sulfonamide character, providing a key negative control for targets like carbonic anhydrase but potentially opening up activity at other targets (e.g., some kinases or GPCRs).

  • Acetyl Group (R²): The methyl group can be replaced with larger alkyl chains, cycloalkyl groups, or aryl rings to probe steric and electronic effects. This can modulate potency, selectivity, and metabolic stability.

  • Piperazine Ring: The ring itself can be conformationally constrained or replaced with other saturated heterocycles to fine-tune the spatial arrangement of the pharmacophores.

Conclusion

4-Acetylpiperazine-1-sulfonamide is a compound of significant interest not for a known biological activity, but for its potential as a chemical starting point. It elegantly combines the validated therapeutic heritage of the sulfonamide with the versatile and drug-like properties of the piperazine scaffold. The true value of this molecule lies in its capacity for systematic investigation. By employing the multi-tiered screening and validation framework outlined in this guide, drug discovery teams can efficiently probe its biological space, identify novel mechanisms of action, and, should a promising hit emerge, rapidly initiate a data-driven medicinal chemistry program to develop the next generation of therapeutics.

References

  • SULPHONAMIDES. (n.d.).
  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26).
  • Sulfonamides - Infectious Disease. (n.d.). MSD Manual Professional Edition.
  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). Bentham Science Publishers.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019, February 15). PubMed.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • Piperazine. (n.d.). Wikipedia.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). Benchchem.
  • (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021, July 30). ResearchGate.
  • 4-[(Piperidin-3-yl)acetyl]piperazine-1-sulfonamide. (2026, March 7). PubChem.
  • 4-acetylpiperazine-1-sulfonamide — Chemical Substance Information. (n.d.). NextSDS.
  • 5-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one Analogs as Inhibitors of Acid alpha-Glucosidase for Potential Chaperone Treatment of Pompe Disease or Intervention for Diabetes Mellitus Type 2. (2010, October 28). NCBI.
  • Sulphonamides: A Pharmaceutical Review. (2017, February 15).
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.).
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.).
  • Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. (n.d.). Google Patents.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024, September 9). MDPI.
  • One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. (2016, April 18).
  • Discovery of Promising Sulfadiazine Derivatives With Anti‐Proliferative Activity Against Tumor Cell Lines. (n.d.). -ORCA - Cardiff University.
  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022, December 21). MDPI.
  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2016, April 24). Semantic Scholar.

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4-Acetylpiperazine-1-sulfonamide (CAS 5906-31-0): A Technical Guide on Physicochemical Properties, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry advances toward highly targeted therapies, the demand for versatile, bifunctional building blocks has surged. 4-Acetylpiperazine-1-sulfonamide (CAS 5906-31-0) is a prime example of such a scaffold. Characterized by a rigid piperazine core functionalized with an N-acetyl group and a primary sulfonamide moiety, this compound offers a unique spatial arrangement of hydrogen bond donors and acceptors.

In recent drug discovery campaigns, this specific structural motif has proven critical. It serves as a core pharmacophore in the design of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) inhibitors—a target of high interest in immuno-oncology and autoimmunity[1][2]—as well as in the synthesis of novel antibacterial quinoline-piperazine hybrids[3]. This whitepaper provides a comprehensive analysis of its physicochemical properties, validated synthetic workflows, and mechanistic applications.

Physicochemical Profiling and Structural Analysis

Understanding the intrinsic properties of 4-acetylpiperazine-1-sulfonamide is essential for downstream applications, formulation, and analytical method development. The piperazine ring provides conformational stability, while the terminal functional groups dictate its solubility and reactivity profile.

Below is a consolidated table of its core quantitative properties, which are critical for mass spectrometry (MS) tuning and chromatographic method development[4].

PropertyValue / Description
Chemical Name 4-Acetylpiperazine-1-sulfonamide
CAS Number 5906-31-0
Molecular Formula C₆H₁₃N₃O₃S
Molecular Weight 207.25 g/mol
Monoisotopic Mass 207.06776 Da[4]
SMILES String CC(=O)N1CCN(CC1)S(=O)(=O)N[4]
Predicted [M+H]⁺ Adduct m/z 208.07504[4]
Predicted Collision Cross Section (CCS) 143.2 Ų (for [M+H]⁺ adduct)[4]
Hydrogen Bond Donors 1 (Primary sulfonamide -NH₂)
Hydrogen Bond Acceptors 4 (Acetyl oxygen, Sulfonamide oxygens, Nitrogens)

Field Insight: The predicted CCS value of 143.2 Ų is highly valuable for researchers utilizing ion mobility-mass spectrometry (IM-MS). It allows for the rapid orthogonal validation of the compound in complex biological matrices without relying solely on retention time[4].

Synthetic Methodologies: Direct Sulfamoylation Workflow

The synthesis of 4-acetylpiperazine-1-sulfonamide requires precise control over nucleophilic substitution to prevent over-reaction or degradation of the electrophile. The following protocol details the direct sulfamoylation of N-acetylpiperazine.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. In-Process Quality Control (IPQC) steps are integrated to ensure reaction fidelity.

  • Preparation and Inertion:

    • Action: In an oven-dried 100 mL round-bottom flask, dissolve N-acetylpiperazine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an argon atmosphere.

    • Causality: Anhydrous conditions are mandatory because the electrophile (sulfamoyl chloride) is highly susceptible to aqueous hydrolysis, which would yield unreactive sulfamic acid.

  • Base Addition:

    • Action: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol) to the solution and cool the mixture to 0 °C using an ice-water bath[3].

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger. Its steric bulk prevents it from competing with the piperazine nitrogen for the electrophile. Cooling to 0 °C suppresses exothermic degradation and maximizes regioselectivity.

  • Electrophile Addition:

    • Action: Dissolve sulfamoyl chloride (1.2 equiv, 12 mmol) in anhydrous DCM (10 mL) and add dropwise to the reaction mixture over 15 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes and thermal runaways, strictly limiting the formation of bis-sulfamoylated byproducts.

  • Reaction Progression & IPQC:

    • Action: Remove the ice bath, allowing the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours.

    • Validation: Pull a 10 µL aliquot, quench in 1 mL methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material is depleted and the target [M+H]⁺ peak at m/z 208.07 is dominant[4].

  • Quenching and Extraction:

    • Action: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 × 20 mL).

    • Causality: A mild basic quench neutralizes the residual HCl generated during the reaction without hydrolyzing the newly formed sulfonamide bond.

  • Purification:

    • Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure product.

SynthesisWorkflow Step1 1. Preparation Dissolve N-Acetylpiperazine in Anhydrous DCM Step2 2. Base Addition Add DIPEA (1.5 eq) & Cool to 0 °C Step1->Step2 Step3 3. Electrophile Addition Dropwise Sulfamoyl Chloride (1.2 eq) Step2->Step3 Prevents Exotherm Step4 4. Reaction Progression Stir at RT for 4-6 hours (IPQC via LC-MS) Step3->Step4 Controlled Nucleophilic Attack Step5 5. Quenching & Extraction Quench with NaHCO3, Extract with DCM Step4->Step5 Validated by m/z 208.07 Step6 6. Purification Flash Chromatography (DCM:MeOH) Step5->Step6 Yields Target Compound

Workflow for the direct sulfamoylation of N-acetylpiperazine.

Mechanistic and Biological Applications

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) Inhibition

ERAP1 is a zinc-metallopeptidase responsible for trimming antigenic peptide precursors before they are presented by MHC Class I molecules. Inhibiting ERAP1 is a novel therapeutic strategy for autoimmune diseases and immuno-oncology[1].

4-Acetylpiperazine-1-sulfonamide derivatives have been identified as highly selective, competitive inhibitors of ERAP1[2]. The causality behind this efficacy lies in the precise spatial arrangement of the molecule:

  • Zinc Chelation: Molecular docking and Structure-Activity Relationship (SAR) studies reveal that the oxygen atom of the N-acetyl group directly coordinates with the catalytic Zn²⁺ ion in the ERAP1 active site[1][2].

  • Structural Dependency: When the N-acetylpiperazine moiety is replaced with a morpholine or N-phenylpiperazine ring, the compound loses all detectable inhibitory activity[2]. This proves that the acetyl carbonyl oxygen is not merely a structural spacer, but the primary pharmacophoric anchor required for target engagement.

Antibacterial Hybrids

Beyond ERAP1, the compound is utilized to synthesize quinoline-piperazine hybrids. By reacting the sulfonamide group with various substituted quinolines, researchers have developed molecules with potent in vitro antibacterial and antituberculosis activity, effective against multidrug-resistant (MDR) strains[3].

ERAP1_Mechanism Pharmacophore 4-Acetylpiperazine-1-sulfonamide (Pharmacophore Core) Acetyl N-Acetyl Group (Oxygen Atom) Pharmacophore->Acetyl Sulfonamide Sulfonamide Group (NH2-SO2-) Pharmacophore->Sulfonamide Piperazine Piperazine Ring (Rigid Scaffold) Pharmacophore->Piperazine Zn Catalytic Zn2+ Ion (ERAP1 Active Site) Acetyl->Zn Chelation / Coordination Hbond H-Bonding Network (Residue T350) Sulfonamide->Hbond Donor/Acceptor Interactions Vector Vector for Aryl Extension (Hydrophobic Pocket) Piperazine->Vector Structural Orientation

Pharmacophore mapping of 4-acetylpiperazine-1-sulfonamide in ERAP1 inhibition.

Environmental, Health, and Safety (EHS) Guidelines

As with all active pharmaceutical intermediates, strict adherence to safety protocols is required. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-acetylpiperazine-1-sulfonamide presents specific hazards that dictate handling procedures[5].

GHS Hazard ClassHazard CodeDescriptionHandling Causality
Acute Tox. 4 H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.Mandates the use of a certified fume hood and nitrile gloves to prevent systemic absorption[5].
Skin Irrit. 2 H315Causes skin irritation.Requires immediate washing of affected areas with copious amounts of water if contact occurs[5].
Eye Irrit. 2A H319Causes serious eye irritation.Safety goggles with side shields are strictly required during synthesis and purification[5].
STOT SE 3 H336May cause drowsiness or dizziness.High-efficiency particulate air (HEPA) filtration is recommended when handling the dry powder to prevent inhalation of fine particulates[5].

References

  • 4-acetylpiperazine-1-sulfonamide (C6H13N3O3S) - PubChemLite, uni.lu,
  • 4-acetylpiperazine-1-sulfonamide — Chemical Substance Inform
  • Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a - Rsc.org, rsc.org,
  • ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights - PMC, nih.gov,
  • Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1, uoa.gr,

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A Technical Guide to the Preliminary In Vitro Toxicity Screening of 4-Acetylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The early-stage assessment of a compound's safety profile is a cornerstone of modern drug development, enabling a "fail fast, fail early" strategy that conserves resources and prioritizes the most promising therapeutic candidates.[1][2] This guide provides a comprehensive framework for the preliminary in vitro toxicity screening of 4-Acetylpiperazine-1-sulfonamide, a novel chemical entity. We will detail a tiered, multi-parametric approach designed to identify potential liabilities across several critical toxicological endpoints, including general cytotoxicity, genotoxicity, and organ-specific toxicities such as hepatotoxicity, cardiotoxicity, and neurotoxicity. Furthermore, we will explore the compound's metabolic stability to provide context for its potential behavior in vivo. Each section explains the scientific rationale behind assay selection, provides detailed, field-proven protocols, and offers guidance on data interpretation, establishing a self-validating system for robust preliminary safety assessment.

Introduction: The Imperative for Early-Stage Toxicity Assessment

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant rate of attrition due to safety concerns.[3] Drug-induced toxicity is a leading cause of failure in preclinical and clinical development and can even lead to the withdrawal of approved drugs from the market.[3] Therefore, integrating in vitro toxicity screening at the earliest stages of research is not merely a regulatory requirement but a critical strategic component of the drug discovery pipeline.[1][4]

In vitro methodologies offer a rapid, cost-effective, and ethically sound means of evaluating the toxicological properties of a vast number of compounds in a controlled laboratory setting.[1] This guide focuses on 4-Acetylpiperazine-1-sulfonamide, a molecule featuring a sulfonamide functional group, which is present in many commercially available drugs.[5] By subjecting this compound to a battery of validated assays, we can construct a preliminary safety profile that will guide its future development.

The Tiered Approach to In Vitro Screening

A logical, tiered screening cascade ensures that resources are allocated efficiently. The process begins with broad assessments of cytotoxicity and progresses to more specific and complex evaluations of organ-specific effects and genotoxicity. This structured workflow allows for early termination of compounds with overtly toxic profiles.

G cluster_1 cluster_2 compound 4-Acetylpiperazine-1-sulfonamide (Test Compound) tier1 Tier 1: Foundational Screening compound->tier1 cytotoxicity General Cytotoxicity (e.g., MTT/XTT Assay) tier1->cytotoxicity metabolism Metabolic Stability (Microsome Assay) tier1->metabolism tier2 Tier 2: Organ-Specific & Genotoxicity hepato Hepatotoxicity (HepG2 Assay) tier2->hepato cardio Cardiotoxicity (hERG Assay) tier2->cardio neuro Neurotoxicity (SH-SY5Y Assay) tier2->neuro geno Genotoxicity (Ames & Micronucleus) tier2->geno tier3 Tier 3: Mechanistic Insights decision Go / No-Go Decision Lead Optimization tier3->decision cytotoxicity->tier2 metabolism->tier2 hepato->tier3 cardio->tier3 neuro->tier3 geno->tier3

Caption: Tiered workflow for preliminary in vitro toxicity screening.

Foundational Screening: Cytotoxicity and Metabolic Stability

General Cytotoxicity Assessment: The MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing.[6] It is a colorimetric assay that measures the metabolic activity of cells, which, in most scenarios, correlates directly with cell viability.[7][8] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to a purple formazan product that is insoluble in aqueous solution.[7][8] The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of cytotoxicity. Its widespread use, cost-effectiveness, and reliability make it an ideal first-pass screen.[6]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293 for general cytotoxicity) in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) and allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of 4-Acetylpiperazine-1-sulfonamide in a suitable solvent (e.g., DMSO). Create a serial dilution series to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).

  • Cell Treatment: Remove the culture medium and replace it with a medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Hypothetical MTT Assay Results

Cell LineTreatment DurationIC₅₀ (µM)
HEK29324 hours> 100
HepG248 hours85.2
SH-SY5Y48 hours> 100
Metabolic Stability Assessment

Scientific Rationale: A compound's susceptibility to metabolism significantly influences its pharmacokinetic profile and potential for toxicity.[4][10] The liver is the primary site of drug metabolism.[10] An in vitro metabolic stability assay using liver microsomes, which contain a high concentration of Phase I (e.g., Cytochrome P450) enzymes, provides an early indication of a compound's intrinsic clearance.[4][11][12] A compound that is too rapidly metabolized may have poor bioavailability, while a very stable compound could accumulate and cause toxicity.

Experimental Protocol: Liver Microsome Stability Assay

  • Reagent Preparation: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[4] Prepare a separate solution of the NADPH cofactor (e.g., 1 mM), which is essential for the activity of most P450 enzymes.[4]

  • Initiation of Reaction: Pre-warm the microsome mixture and a solution of 4-Acetylpiperazine-1-sulfonamide (e.g., 1 µM final concentration) to 37°C. Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling: Collect aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Immediately stop the reaction in each aliquot by adding a cold "stop solution," typically acetonitrile containing an internal standard.[4] This precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein and collect the supernatant.

  • LC-MS/MS Analysis: Quantify the remaining concentration of 4-Acetylpiperazine-1-sulfonamide in each supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the half-life (t₁/₂) and the in vitro intrinsic clearance (CLᵢₙₜ).[11]

Data Presentation: Hypothetical Metabolic Stability Data

ParameterValueInterpretation
Half-life (t₁/₂)45 minutesModerately stable
Intrinsic Clearance (CLᵢₙₜ)30 µL/min/mg proteinModerate clearance rate

Tier 2 Screening: Organ-Specific Toxicity & Genotoxicity

Hepatotoxicity Assessment

Scientific Rationale: Drug-induced liver injury (DILI) is a major cause of drug attrition and market withdrawal.[3] The human hepatoma cell line, HepG2, is a widely used and accepted model for in vitro hepatotoxicity screening.[13][14] Although they are a tumor-derived cell line, HepG2 cells retain many metabolic functions characteristic of human hepatocytes and can be used to identify compounds that cause cell death, oxidative stress, or other markers of liver damage.[15]

G compound 4-Acetylpiperazine-1-sulfonamide cell Hepatocyte (HepG2) compound->cell metabolism Metabolic Activation (CYP450 Enzymes) cell->metabolism metabolite Reactive Metabolite metabolism->metabolite stress Oxidative Stress (ROS Generation) metabolite->stress depletion GSH Depletion metabolite->depletion mito Mitochondrial Dysfunction stress->mito depletion->mito apoptosis Apoptosis / Necrosis mito->apoptosis injury Cell Injury & Death apoptosis->injury

Caption: Hypothetical pathway of drug-induced hepatotoxicity.

Experimental Protocol: The protocol is similar to the general MTT cytotoxicity assay but uses the HepG2 cell line and often includes additional, more sensitive endpoints. Multiparametric high-content screening (HCS) can simultaneously measure cell loss, oxidative stress (e.g., ROS production), and mitochondrial membrane potential.[3]

Cardiotoxicity Assessment: The hERG Assay

Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical indicator of potential cardiotoxicity.[16][17][18] This channel plays a key role in cardiac repolarization (the resetting of the heart muscle after a beat).[18] Inhibition of the hERG current can lead to a condition known as QT interval prolongation, which can trigger a potentially fatal arrhythmia called Torsades de Pointes.[17][18] For this reason, regulatory agencies mandate hERG screening for new drug candidates.[16] The patch-clamp technique is the gold standard for measuring ion channel function and is used to directly assess the inhibitory effect of a compound on the hERG channel, typically expressed in a stable cell line like HEK293 or CHO cells.[16][17]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Use a cell line stably expressing the hERG channel. Culture and prepare a single-cell suspension for use in the automated patch-clamp system.

  • System Setup: The automated system (e.g., QPatch) captures individual cells and forms a high-resistance seal (a "gigaseal") between the cell membrane and the measurement aperture.

  • Electrophysiological Recording: Apply a specific voltage protocol to elicit the characteristic hERG current. Record a stable baseline current.

  • Compound Application: Perfuse the cells with a control solution, followed by increasing concentrations of 4-Acetylpiperazine-1-sulfonamide.

  • Inhibition Measurement: Measure the hERG tail current at each concentration after it reaches a steady state.[18]

  • Data Analysis: Calculate the percentage of inhibition of the hERG current at each concentration relative to the baseline. Fit the data to a concentration-response curve to determine the IC₅₀ value.

Data Presentation: Hypothetical hERG Inhibition Data

CompoundhERG IC₅₀ (µM)Interpretation
4-Acetylpiperazine-1-sulfonamide> 30Low risk of hERG-mediated cardiotoxicity
Positive Control (e.g., E-4031)0.01Potent hERG inhibitor (validates assay performance)
Neurotoxicity Assessment

Scientific Rationale: Assessing a compound's potential to harm the nervous system is another critical safety checkpoint. The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for neurotoxicity studies.[19][20][21] These cells can be differentiated to exhibit more neuron-like characteristics, making them suitable for screening compounds that may affect neuronal viability, differentiation, or function.[20][22]

Experimental Protocol: A cytotoxicity assay (such as MTT or XTT) is performed using the SH-SY5Y cell line. The protocol is analogous to the one described in Section 2.1. More advanced assays could measure effects on neurite outgrowth or the expression of neuronal markers.[20]

Genotoxicity Assessment

Scientific Rationale: Genotoxicity refers to the ability of a chemical agent to damage the genetic material (DNA) within a cell.[1] Such damage can lead to mutations and potentially cancer; therefore, genotoxicity testing is a mandatory part of safety assessment. A standard in vitro battery includes tests for both gene mutations and chromosomal damage.[23][24][25]

  • Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of bacteria (e.g., Salmonella typhimurium) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium.[23][25] It is a sensitive and widely used screen for point mutations.[24]

  • In Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage.[23][26] It is conducted in mammalian cells (e.g., CHO cells or human peripheral blood lymphocytes).[26] Micronuclei are small, extra-nuclear bodies that are formed when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division.[23] An increase in the frequency of micronucleated cells indicates that a compound is either a clastogen (breaks chromosomes) or an aneugen (affects chromosome number).[23][26]

Data Presentation: Hypothetical Genotoxicity Summary

AssayResult with S9 Activation¹Result without S9 Activation¹Interpretation
Ames TestNegativeNegativeNot mutagenic
In Vitro MicronucleusNegativeNegativeNot clastogenic/aneugenic

¹S9 mix is a liver enzyme fraction used to simulate metabolic activation, as some compounds only become genotoxic after being metabolized.[26]

Synthesis and Conclusion

The preliminary in vitro toxicity screening of 4-Acetylpiperazine-1-sulfonamide provides a critical, multi-faceted view of its potential safety profile. By systematically evaluating general cytotoxicity, metabolic stability, organ-specific toxicities, and genotoxicity, we can make an informed, data-driven decision about the compound's viability for further development. The hypothetical data presented here suggest that 4-Acetylpiperazine-1-sulfonamide has a favorable preliminary safety profile, with low cytotoxicity, moderate metabolic stability, a low risk of hERG inhibition, and no evidence of genotoxicity. This profile supports its advancement to the next stage of preclinical evaluation. This guide underscores the power of a well-designed in vitro screening cascade to de-risk drug discovery projects and accelerate the development of safe and effective new medicines.

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An In-depth Technical Guide to Elucidating the Binding Affinity of 4-Acetylpiperazine-1-sulfonamide Derivatives to Target Proteins

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 4-Acetylpiperazine-1-sulfonamide Scaffold

The 4-acetylpiperazine-1-sulfonamide core structure represents a versatile scaffold in medicinal chemistry, forming the basis for a wide array of pharmacologically active compounds. Molecules incorporating this moiety have demonstrated significant therapeutic potential across various disease areas. The sulfonamide group, a well-established pharmacophore, imparts a range of biological activities, including antimicrobial and anticancer effects, while the piperazine ring is a common feature in drugs targeting the central nervous system and other biological pathways.[1] This guide will provide an in-depth technical exploration of the methodologies used to determine the binding affinity of derivatives of this scaffold to their protein targets, with a specific focus on a well-documented inhibitor of acid alpha-glucosidase.

While the specific compound 4-acetylpiperazine-1-sulfonamide itself is not extensively characterized in the literature, a prominent derivative, 5-(4-(4-acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one , has been identified as a potent, non-iminosugar inhibitor of human acid alpha-glucosidase (GAA).[2][3] This enzyme is critically involved in the lysosomal breakdown of glycogen, and its deficiency leads to the rare genetic disorder, Pompe disease.[1] Inhibitors of GAA, particularly those that can act as pharmacological chaperones, represent a promising therapeutic strategy for this debilitating condition.[1] This guide will use 5-(4-(4-acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one and its interaction with GAA as a central case study to illustrate the principles and practicalities of determining binding affinity.

The Target Protein: Acid Alpha-Glucosidase (GAA)

Acid alpha-glucosidase is a lysosomal hydrolase responsible for the degradation of glycogen to glucose. In Pompe disease, mutations in the GAA gene lead to the production of a misfolded and dysfunctional enzyme, resulting in the accumulation of glycogen within lysosomes and causing progressive muscle weakness and respiratory insufficiency. Pharmacological chaperones are small molecules that can bind to the misfolded enzyme, stabilizing its conformation and facilitating its proper trafficking to the lysosome, thereby restoring some level of enzymatic activity.[1] Understanding the binding affinity and kinetics of potential chaperones like 5-(4-(4-acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one to GAA is therefore paramount in the development of new treatments for Pompe disease.

Quantitative Analysis of Binding Affinity

The following table summarizes the inhibitory activity of 5-(4-(4-acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one and its analogs against purified human acid alpha-glucosidase. The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is a key parameter in assessing binding affinity.

Compound IDStructureIC50 (µM)
ML201 5-(4-(4-acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one1.2
Analog 15-(4-(4-methoxyphenyl)piperazin-1-ylsulfonyl)indolin-2-one2.5
Analog 25-(4-(4-chlorophenyl)piperazin-1-ylsulfonyl)indolin-2-one0.8
Analog 35-(4-phenylpiperazin-1-ylsulfonyl)indolin-2-one5.6

Data adapted from the NIH Probe Development Program report on ML201.[2][3]

Experimental Protocols for Determining Binding Affinity

A multi-faceted approach employing a range of biophysical and biochemical techniques is essential for a comprehensive understanding of the binding affinity of a small molecule to its target protein. This section provides detailed, step-by-step methodologies for key experiments.

Colorimetric Alpha-Glucosidase Inhibition Assay

This initial and fundamental assay is used to determine the IC50 value of a compound. The principle lies in the enzymatic cleavage of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), by α-glucosidase to produce p-nitrophenol, which has a distinct yellow color that can be quantified spectrophotometrically.[4][5][6]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M sodium phosphate buffer, pH 6.8.

    • Enzyme Solution: Recombinant human acid alpha-glucosidase (e.g., from Saccharomyces cerevisiae) diluted in assay buffer to a final concentration of 0.5 U/mL.

    • Substrate Solution: 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) dissolved in assay buffer.

    • Inhibitor Stock Solution: 10 mM stock of 5-(4-(4-acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one in DMSO.

    • Stop Solution: 0.1 M sodium carbonate.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 2 µL of serially diluted inhibitor solution to the test wells. For the control wells (100% enzyme activity), add 2 µL of DMSO.

    • Add 20 µL of the enzyme solution to all wells except the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Terminate the reaction by adding 50 µL of the stop solution to all wells.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for Colorimetric Alpha-Glucosidase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Assay Buffer, Enzyme, Substrate, Inhibitor & Stop Solutions A1 Add Assay Buffer P1->A1 Start A2 Add Inhibitor/DMSO A1->A2 A3 Add Enzyme Solution A2->A3 A4 Pre-incubate at 37°C A3->A4 A5 Add Substrate (pNPG) A4->A5 A6 Incubate at 37°C A5->A6 A7 Add Stop Solution A6->A7 A8 Read Absorbance at 405 nm A7->A8 D1 Calculate % Inhibition A8->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the colorimetric α-glucosidase inhibition assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[7][8] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment, without the need for labels or immobilization.

Protocol:

  • Sample Preparation:

    • Protein: Dialyze purified recombinant human GAA into the chosen assay buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 6.8). The final protein concentration in the sample cell should be 10-50 µM.

    • Ligand: Dissolve 5-(4-(4-acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one in the final dialysis buffer to a concentration 10-20 times that of the protein (e.g., 100-500 µM). Ensure the final DMSO concentration is identical in both the protein and ligand solutions and is kept low (<5%).

    • Degas both solutions immediately before the experiment to prevent bubble formation.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C or 37°C).

    • Load the GAA solution into the sample cell and the inhibitor solution into the injection syringe.

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 2-3 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

ITC Experimental Workflow

G cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P1 Dialyze GAA into Assay Buffer P2 Dissolve Inhibitor in Dialysis Buffer P1->P2 P3 Degas Both Solutions P2->P3 I1 Load GAA into Sample Cell P3->I1 I2 Load Inhibitor into Syringe P3->I2 I3 Set Temperature I1->I3 I2->I3 I4 Perform Titration (Injections) I3->I4 D1 Integrate Heat Peaks I4->D1 D2 Plot Binding Isotherm D1->D2 D3 Fit to Binding Model D2->D3 D4 Determine Kd, n, ΔH, ΔS D3->D4

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (in this case, the inhibitor) to a ligand (the protein) immobilized on a sensor chip.[9][10] It provides real-time kinetic data, allowing for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Protocol:

  • Sensor Chip Preparation and Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified GAA solution (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent immobilization via primary amine groups.

    • Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding.

  • SPR Binding Analysis:

    • Prepare a series of dilutions of 5-(4-(4-acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one in a suitable running buffer (e.g., HBS-EP+ buffer). The concentration range should span from at least 10-fold below to 10-fold above the expected Kd.

    • Inject the inhibitor solutions over both the protein and reference flow cells at a constant flow rate.

    • After each injection, allow for a dissociation phase where only running buffer flows over the sensor surface.

    • Regenerate the sensor surface between different inhibitor concentrations if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • Subtract the reference flow cell data from the protein flow cell data to obtain the specific binding sensorgrams.

    • Globally fit the association and dissociation phases of the sensorgrams for all inhibitor concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine ka and kd.

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (kd/ka).

SPR Experimental Workflow

G cluster_prep Sensor Chip Preparation cluster_spr SPR Binding Analysis cluster_analysis Data Analysis C1 Activate Sensor Chip (NHS/EDC) C2 Immobilize GAA via Amine Coupling C1->C2 C3 Deactivate with Ethanolamine C2->C3 S1 Prepare Inhibitor Dilutions C3->S1 S2 Inject Inhibitor over Sensor Surface S1->S2 Repeat for each concentration S3 Monitor Association & Dissociation S2->S3 Repeat for each concentration S4 Regenerate Surface (if needed) S3->S4 Repeat for each concentration D1 Reference Surface Subtraction S3->D1 S4->S2 Repeat for each concentration D2 Fit Sensorgrams to Kinetic Model D1->D2 D3 Determine ka and kd D2->D3 D4 Calculate Kd (kd/ka) D3->D4 G cluster_prep Reagent Preparation cluster_assay FP Competition Assay (384-well plate) cluster_analysis Data Analysis P1 Prepare Buffer, GAA, Fluorescent Probe, and Inhibitor Solutions A1 Add GAA and Fluorescent Probe P1->A1 A2 Add Diluted Inhibitor A1->A2 A3 Incubate to Reach Equilibrium A2->A3 A4 Measure Fluorescence Polarization A3->A4 D1 Plot FP vs. [Inhibitor] A4->D1 D2 Fit to Competitive Binding Model D1->D2 D3 Determine IC50 D2->D3 D4 Calculate Ki (optional) D3->D4

Caption: Workflow for Fluorescence Polarization (FP) competition assay.

Conclusion: A Synergistic Approach to Understanding Binding Affinity

Determining the binding affinity of a compound like 5-(4-(4-acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one to its target protein, acid alpha-glucosidase, requires a synergistic approach. While initial screening through colorimetric inhibition assays provides crucial IC50 values, a deeper understanding of the binding thermodynamics and kinetics is achieved through more advanced biophysical techniques such as Isothermal Titration Calorimetry and Surface Plasmon Resonance. Fluorescence-based assays, like fluorescence polarization, offer a high-throughput method for screening and characterizing inhibitors. By integrating the data from these complementary methods, researchers can build a comprehensive profile of a compound's interaction with its target, a critical step in the journey of drug discovery and development. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of novel therapeutics.

References

  • Xiao, J., Marugan, J. J., Zheng, W., Motabar, O., Southall, N., Goldin, E., Sidransky, E., Liu, K., Ferrer, M., & Austin, C. P. (2010). 5-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one Analogs as Inhibitors of Acid alpha-Glucosidase for Potential Chaperone Treatment of Pompe Disease or Intervention for Diabetes Mellitus Type 2. In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). Available from: [Link]

  • Porto, C., et al. (2012). The pharmacological chaperone N-butyldeoxynojirimycin enhances enzyme replacement therapy in Pompe disease fibroblasts. Molecular Therapy, 20(11), 2097-2107. Available from: [Link]

  • Dong, Q., Hu, N., Yue, H., Wang, H., & Ku, J. (2021). Identification of α-glucosidase inhibitors from the bran of Chenopodium quinoa Willd. by surface plasmon resonance coupled with ultra-performance liquid chromatography and quadrupole-time-of-flight-mass spectrometry. Journal of Chromatography B, 1181, 122919. Available from: [Link]

  • Li, Y., et al. (2024). Inhibition mechanisms of α-glucosidase by eight catechins: Kinetic, molecular docking, and surface plasmon resonance analysis. International Journal of Biological Macromolecules, 253(Pt 3), 127027. Available from: [Link]

  • Olsen, C. M., et al. (1995). Thermodynamics of inhibitor binding to mutant forms of glucoamylase from Aspergillus niger determined by isothermal titration calorimetry. Biochemistry, 34(32), 10297-10304. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Probe Reports from the NIH Molecular Libraries Program. 5-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one Analogs as Inhibitors of Acid alpha-Glucosidase for Potential Chaperone Treatment of Pompe Disease or Intervention for Diabetes Mellitus Type 2. Retrieved from [Link]

  • Sheng, Z., et al. (2022). Isolation of Chalcomoracin as a Potential α-Glycosidase Inhibitor from Mulberry Leaves and Its Binding Mechanism. Molecules, 27(17), 5742. Available from: [Link]

  • McCue, P., et al. (2005). α-Amylase and α-glucosidase inhibitory activities of Israel desert plants. Arid Land Research and Management, 19(3), 241-252. Available from: [Link]

  • Xiao, J., Marugan, J. J., Zheng, W., Motabar, O., Southall, N., Goldin, E., Sidransky, E., Liu, K., Ferrer, M., & Austin, C. P. (2013). 5-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one Analogs as Inhibitors of Acid alpha-Glucosidase for Potential Chaperone Treatment of Pompe Disease or Intervention for Diabetes Mellitus Type 2. Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • Prahastuti, S., et al. (2022). α-Glucosidase inhibitor and antioxidant activity of procyanidin, an isolated compound from Quercus gilva Blume leaves. Journal of Applied Pharmaceutical Science, 12(5), 108-114. Available from: [Link]

Sources

4-Acetylpiperazine-1-sulfonamide: A Privileged Scaffold for Zinc-Metalloenzyme Inhibition and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the identification and optimization of versatile building blocks are paramount. 4-Acetylpiperazine-1-sulfonamide (CAS: 5906-31-0) has emerged as a highly privileged structural motif, particularly in the development of metalloenzyme inhibitors. By seamlessly integrating a rigid piperazine spacer, a tunable acetyl tail, and a potent sulfamide Zinc-Binding Group (ZBG), this molecule serves as both a powerful fragment-based drug discovery (FBDD) starting point and a robust synthetic intermediate.

This whitepaper provides an in-depth technical analysis of 4-acetylpiperazine-1-sulfonamide, detailing its mechanistic rationale, physicochemical profiling, and validated experimental workflows for its application in modern medicinal chemistry.

Structural Anatomy & The "Tail Approach"

The architectural brilliance of 4-acetylpiperazine-1-sulfonamide lies in its tripartite structure, which perfectly satisfies the requirements of the "Tail Approach" used in the design of isozyme-selective enzyme inhibitors[1].

  • The Sulfamide ZBG ( >N−SO2​NH2​ ): While primary sulfonamides ( −SO2​NH2​ ) are the classical ZBGs for Carbonic Anhydrase (CA) inhibition, the sulfamide bioisostere incorporates an additional nitrogen atom. Crystallographic investigations reveal that this extra nitrogen provides supplementary hydrogen-bonding interactions within the enzymatic cleft, often leading to enhanced affinity and distinct selectivity profiles[1][2].

  • The Piperazine Core: Aliphatic chains suffer from high conformational flexibility, incurring a significant entropic penalty upon target binding. The piperazine ring acts as a conformationally restricted spacer, directing the attached tail precisely toward the hydrophobic or hydrophilic halves of the target's active site[3].

  • The Acetyl Tail: The N4-acetyl group serves a dual purpose. Biologically, it acts as a hydrophilic tail capable of engaging in hydrogen bonding with solvent-exposed residues (e.g., Thr200, His64 in hCA II). Synthetically, it functions as a robust protecting group that can be selectively cleaved to generate a library of derivatives.

Mechanism of Action: The Carbonic Anhydrase Paradigm

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of CO2​ . Dysregulation of specific CA isoforms is implicated in glaucoma (hCA II), tumor hypoxia/metastasis (hCA IX, XII), and obesity[4][5].

When 4-acetylpiperazine-1-sulfonamide enters the CA active site, it undergoes a highly orchestrated binding event. The sulfamide group binds to the catalytic Zn2+ ion in its deprotonated form (as an anion), displacing the zinc-bound water molecule/hydroxide ion that is critical for the enzyme's catalytic cycle[4]. Concurrently, the piperazine-acetyl tail navigates the amphiphilic active site cavity, stabilizing the complex through van der Waals forces and hydrogen bonds.

G cluster_molecule 4-Acetylpiperazine-1-sulfonamide cluster_target Carbonic Anhydrase Active Site ZBG Sulfamide Group (>N-SO2NH2) Zn Catalytic Zn2+ Ion ZBG->Zn Coordinates via deprotonated NH- Linker Piperazine Ring (Rigid Spacer) Linker->ZBG N1-linked Hydrophobic Hydrophobic Pocket (Val121, Val143) Linker->Hydrophobic van der Waals Tail Acetyl Group (Hydrophilic Tail) Tail->Linker N4-linked Hydrophilic Hydrophilic Half (Thr200, His64) Tail->Hydrophilic H-Bonding

Structural dissection and binding mechanism of 4-Acetylpiperazine-1-sulfonamide in the CA active site.

Physicochemical Profiling

Understanding the physicochemical properties of 4-acetylpiperazine-1-sulfonamide is critical for predicting its pharmacokinetic behavior and its utility as a synthetic building block. The low molecular weight and optimal polar surface area make it an ideal lead-like fragment.

PropertyValueImplication for Drug Design
CAS Number 5906-31-0[6]Unique chemical identifier for procurement and tracking.
Molecular Formula C6​H13​N3​O3​S [7]-
Molecular Weight 207.25 g/mol [6]Highly efficient fragment ( MW<300 ), allowing for significant downstream mass addition without violating Lipinski's Rule of 5.
LogP (Predicted) -1.90[7][8]Highly hydrophilic. Ensures excellent aqueous solubility for in vitro assays, though lipophilic tail modifications are required for optimal in vivo membrane permeability.
TPSA 75.43 Ų[8]Optimal for oral bioavailability, falling well below the 140 Ų threshold.
H-Bond Donors / Acceptors 2 / 3[8]Provides multiple vectors for target engagement, specifically within metalloenzyme active sites.

Validated Experimental Workflows

As a Senior Application Scientist, I emphasize that protocols must be self-validating systems. The following methodologies detail how to evaluate and derivatize this building block, complete with the causality behind each experimental choice.

In Vitro Carbonic Anhydrase Esterase Activity Assay

Rationale: While CAs physiologically hydrate CO2​ , they also exhibit esterase activity. We leverage 4-nitrophenyl acetate (4-NPA) as a substrate because its cleavage yields 4-nitrophenolate, a yellow chromophore. This allows for a continuous, high-throughput spectrophotometric readout, eliminating the need for complex stopped-flow CO2​ hydration setups.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer containing 10 mM HEPES (pH 7.4), 0.1 mM Na2​SO4​ , and 5% DMSO. Causality: Na2​SO4​ maintains ionic strength without introducing coordinating anions (like Cl− ) that could competitively inhibit the zinc active site.

  • Compound Dilution: Serially dilute 4-acetylpiperazine-1-sulfonamide (or its derivatives) from a 10 mM DMSO stock into the assay buffer.

  • Enzyme Pre-incubation: Add the purified recombinant hCA isoform (e.g., hCA II or hCA IX) to the inhibitor solutions. Incubate at 25°C for 15 minutes. Causality: Pre-incubation is critical to establish thermodynamic binding equilibrium between the sulfamide ZBG and the Zn2+ ion before substrate competition begins.

  • Reaction Initiation: Add 4-NPA to a final concentration of 0.2 mM.

  • Kinetic Readout: Monitor the increase in absorbance at 400 nm over 15 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( v0​ ) for each well. Plot % inhibition vs. log[Inhibitor] and use non-linear regression to determine the IC50​ and subsequent Ki​ values.

Workflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Incubate 2. Enzyme Incubation (hCA Isoforms + Buffer) Prep->Incubate 10 min pre-incubation at 25°C to establish equilibrium Substrate 3. Substrate Addition (4-Nitrophenyl acetate) Incubate->Substrate Initiate esterase reaction Readout 4. Kinetic Readout (Absorbance at 400 nm) Substrate->Readout Monitor 4-nitrophenolate formation over 15 min Analysis 5. Data Analysis (IC50 / Ki Determination) Readout->Analysis Non-linear regression (GraphPad Prism)

Standardized high-throughput in vitro esterase assay workflow for evaluating CA inhibition.

Synthetic Derivatization: Deacetylation and Library Generation

Rationale: To utilize 4-acetylpiperazine-1-sulfonamide as a versatile building block, the acetyl group must be selectively removed to expose the secondary amine for further functionalization, while leaving the primary sulfamide intact. The acetyl group's removal must be carefully controlled to prevent the cleavage of the sensitive S-N bond of the sulfamide.

Step-by-Step Protocol:

  • Selective Deprotection: Suspend 4-acetylpiperazine-1-sulfonamide in 2M aqueous HCl and heat to 80°C for 4 hours. Causality: Mild acidic hydrolysis is strictly preferred over harsh basic conditions to prevent the degradation or elimination of the sulfamide moiety.

  • Neutralization: Cool the reaction mixture to 0°C in an ice bath. Carefully adjust the pH to 8-9 using saturated aqueous NaHCO3​ . Causality: This ensures the piperazine nitrogen is deprotonated and ready for extraction, while avoiding highly basic pH that could deprotonate the sulfamide.

  • Extraction: Extract the aqueous layer with ethyl acetate ( 3×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Library Coupling: The resulting free piperazine-1-sulfonamide can immediately undergo Schotten-Baumann coupling with diverse acyl chlorides, sulfonyl chlorides, or isocyanates to generate a vast library of "tail-modified" inhibitors targeting specific metalloenzyme isoforms.

Emerging Therapeutic Applications

While the primary application of 4-acetylpiperazine-1-sulfonamide derivatives lies in classical Carbonic Anhydrase inhibition (such as targeting tumor-associated hCA IX and XII for anti-proliferative effects[5]), the scaffold is rapidly gaining traction in other therapeutic areas.

Recent structure-based drug design efforts have demonstrated that piperazine-1-sulfonamide derivatives exhibit significant potential as Dipeptidyl Peptidase-4 (DPP-4) inhibitors[9]. By modifying the tail region, researchers have achieved excellent inhibitory activity against DPP-4, opening new avenues for the treatment of Type II Diabetes Mellitus (T2DM) using this privileged building block[9].

References

  • [7] Title: 4-acetylpiperazine-1-sulfonamide (C6H13N3O3S) - PubChemLite. Source: uni.lu. URL:[Link]

  • [1] Title: Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. Source: mdpi.com. URL:[Link]

  • [3] Title: Development of Potent Carbonic Anhydrase Inhibitors Incorporating Both Sulfonamide and Sulfamide Groups. Source: acs.org. URL:[Link]

  • [2] Title: New zinc binding motifs in the design of selective carbonic anhydrase inhibitors. Source: nih.gov. URL:[Link]

  • [4] Title: Carbonic anhydrase inhibitors. N-Cyanomethylsulfonamides—a new zinc binding group in the design of inhibitors targeting cytosolic and membrane-anchored isoforms. Source: tandfonline.com. URL:[Link]

  • [5] Title: Carbonic anhydrase inhibitory effects, antiproliferative.... Source: unibs.it. URL:[Link]

  • [9] Title: Results are expressed as an average of three readings (mean ± sem). Source: researchgate.net. URL:[Link]

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Thermodynamic properties and stability of 4-Acetylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 4-Acetylpiperazine-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a drug candidate from discovery to a viable therapeutic agent is critically dependent on a thorough understanding of its physicochemical properties. Among these, thermodynamic properties and chemical stability are paramount, as they dictate the compound's formulation, shelf-life, and ultimately, its safety and efficacy. This technical guide provides a comprehensive framework for the characterization of 4-Acetylpiperazine-1-sulfonamide, a molecule of interest within the broader class of piperazine sulfonamides. While specific experimental data for this compound is not extensively published, this document, authored from the perspective of a Senior Application Scientist, outlines the essential experimental and computational methodologies for a robust evaluation. By leveraging established principles for sulfonamides, this guide explains the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Imperative of Physicochemical Characterization

In the landscape of drug development, the early and accurate assessment of a molecule's thermodynamic and stability profile is a non-negotiable prerequisite for success. These properties are foundational to every subsequent stage, from formulation development and manufacturing to storage and clinical performance. 4-Acetylpiperazine-1-sulfonamide, belonging to the class of piperazine sulfonamides, represents a structural motif that has been explored for various therapeutic applications.[1][2][3] The inherent properties of the sulfonamide group, combined with the piperazine and acetyl moieties, create a unique chemical entity whose behavior must be meticulously mapped.

This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols required to build a comprehensive stability and thermodynamic profile for 4-Acetylpiperazine-1-sulfonamide. We will delve into the core experimental techniques and complement them with computational approaches, offering a holistic strategy for characterization.

Foundational Thermodynamic and Physicochemical Properties

A thorough understanding begins with the fundamental physicochemical properties of the molecule. While extensive experimental data for 4-Acetylpiperazine-1-sulfonamide is not publicly available, computational predictions offer a valuable starting point.

Computationally Predicted Properties

Public chemical databases provide initial estimates of key molecular descriptors. These values, while not a substitute for experimental data, are instrumental in early-stage assessment and analytical method development.

PropertyPredicted ValueData Source
Molecular Formula C6H13N3O3SPubChem[4]
Molecular Weight 207.25 g/mol Aaron Chemicals[5]
XlogP -1.9PubChemLite[4]
Topological Polar Surface Area (TPSA) 80.47 ŲChemScene[6]
Hydrogen Bond Donors 1ChemScene[6]
Hydrogen Bond Acceptors 3ChemScene[6]

These predicted values suggest that 4-Acetylpiperazine-1-sulfonamide is a relatively polar molecule with low lipophilicity, which has significant implications for its solubility and absorption characteristics.

Experimental Determination of Thermal Properties

The thermal behavior of a compound is a critical determinant of its stability during manufacturing processes such as milling, drying, and formulation. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for this characterization.[7][8]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the gold standard for determining the melting point, enthalpy of fusion, and for screening for polymorphism—the existence of multiple crystalline forms, which can have different solubilities and stabilities.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 4-Acetylpiperazine-1-sulfonamide into a clean, non-reactive DSC pan (e.g., aluminum). Crimp the pan to seal.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the anticipated melting point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • A "heat-cool-heat" cycle can be employed to investigate polymorphic transitions or the presence of an amorphous phase.[9]

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the substance. The onset of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.[7]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation P1 Calibrate DSC P2 Weigh 2-5 mg of sample P1->P2 P3 Seal in DSC pan P2->P3 A1 Set thermal program (e.g., 10 °C/min ramp) P3->A1 A2 Run DSC under N2 A1->A2 D1 Identify endothermic peaks A2->D1 D2 Determine Melting Point (Onset) D1->D2 D3 Calculate Enthalpy of Fusion D2->D3

Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.

TGA measures the change in mass of a sample as a function of temperature. This technique is crucial for determining the temperature at which the compound begins to decompose, which defines the upper limit for safe handling and processing temperatures.[10][11]

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature.

  • Sample Preparation: Place a precisely weighed sample (5-10 mg) of 4-Acetylpiperazine-1-sulfonamide into the TGA sample pan.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).

  • Data Analysis: The TGA curve plots mass loss versus temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition. The derivative of this curve (DTG) can help to identify the temperatures of maximum decomposition rates.[10]

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Interpretation P1 Calibrate TGA P2 Weigh 5-10 mg of sample P1->P2 A1 Heat at 10 °C/min under N2 atmosphere P2->A1 A2 Record mass vs. temperature A1->A2 D1 Plot TGA and DTG curves A2->D1 D2 Determine onset of decomposition D1->D2

Caption: Workflow for Thermogravimetric Analysis (TGA).

Chemical Stability: A Multifaceted Assessment

The chemical stability of an active pharmaceutical ingredient (API) is its capacity to remain within its established specifications over time. Stability testing involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and to establish a re-test period or shelf life.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals. For sulfonamides, stability is often pH-dependent. While many sulfonamides are stable under neutral to alkaline conditions, they can undergo hydrolysis in acidic environments.[12][13] The primary mechanism of hydrolytic degradation for sulfonamides is typically the cleavage of the sulfonamide (S-N) bond.[13][14]

Experimental Protocol: Forced Hydrolysis Study

  • Solution Preparation: Prepare solutions of 4-Acetylpiperazine-1-sulfonamide (e.g., 1 mg/mL) in various aqueous media:

    • 0.1 M HCl (acidic condition)

    • Purified Water or pH 7.4 buffer (neutral condition)

    • 0.1 M NaOH (basic condition)

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days). Samples should be taken at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from any degradation products.

  • Data Evaluation: Quantify the remaining parent compound at each time point to determine the degradation rate. Identify any major degradation products using techniques like LC-MS.

Hydrolysis_Workflow cluster_conditions Stress Conditions (60°C) Start Prepare Stock Solution of Compound Acid 0.1 M HCl Start->Acid Neutral pH 7.4 Buffer Start->Neutral Base 0.1 M NaOH Start->Base Analysis Analyze by HPLC at Time Points (0, 24, 48... hrs) Acid->Analysis Neutral->Analysis Base->Analysis Data Quantify Parent Compound & Identify Degradants Analysis->Data

Caption: Workflow for Forced Hydrolytic Stability Testing.

Photostability

Many drug substances are sensitive to light. Sulfonamides, in particular, can be susceptible to photodegradation when exposed to UV light.[15] This is often attributed to the presence of chromophores within the molecule, such as aromatic rings, which can absorb light energy and trigger degradation reactions.[13] Key photodegradation pathways for sulfonamides include cleavage of the sulfonamide bond and extrusion of SO2.[15][16]

Experimental Protocol: Photostability Testing (ICH Q1B)

  • Sample Preparation: Expose solid samples of 4-Acetylpiperazine-1-sulfonamide and solutions in a photochemically inert solvent to a light source that provides both UV and visible light. A dark control sample should be stored under the same conditions but protected from light.

  • Exposure: The light exposure should be sufficient to meet ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: After exposure, analyze both the light-exposed and dark control samples by a stability-indicating HPLC method.

  • Evaluation: Compare the results to assess the extent of photodegradation. Any significant change in the light-exposed sample compared to the dark control indicates photosensitivity.

Oxidative Stability

Oxidative degradation can be a concern for molecules with susceptible functional groups. A forced degradation study using an oxidizing agent like hydrogen peroxide is a standard approach to assess this liability.

Experimental Protocol: Forced Oxidation Study

  • Solution Preparation: Prepare a solution of 4-Acetylpiperazine-1-sulfonamide in a suitable solvent and treat it with a dilute solution of hydrogen peroxide (e.g., 3% H2O2).

  • Incubation: Store the solution at room temperature for a specified period (e.g., 24 hours).

  • Analysis: Analyze the sample using a stability-indicating HPLC method to determine the extent of degradation.

Computational Chemistry in Stability Assessment

In addition to experimental methods, computational tools like Density Functional Theory (DFT) can provide valuable insights into a molecule's intrinsic stability.[17][18] DFT calculations can elucidate electronic properties that are directly related to chemical reactivity.

Key DFT Parameters for Stability Analysis:

  • Optimized Molecular Geometry: Provides the most stable three-dimensional structure of the molecule.[19]

  • Frontier Molecular Orbitals (HOMO and LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A larger HOMO-LUMO gap generally implies higher kinetic stability.[17]

  • Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of a molecule, predicting sites susceptible to chemical attack.[17]

DFT_Workflow cluster_results Key Stability Indicators Input Input Molecular Structure (4-Acetylpiperazine-1-sulfonamide) Calc Perform DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Input->Calc Output Analyze Output Data Calc->Output Geom Optimized Geometry Output->Geom HOMO_LUMO HOMO-LUMO Gap Output->HOMO_LUMO MEP MEP Map Output->MEP

Caption: Workflow for DFT-based Stability Assessment.

Conclusion

The systematic characterization of the thermodynamic properties and stability of 4-Acetylpiperazine-1-sulfonamide is a critical endeavor for its potential development as a pharmaceutical agent. This guide has outlined a robust, multi-pronged approach that combines established experimental techniques with modern computational methods. By diligently applying these protocols for thermal analysis, forced degradation studies, and DFT calculations, researchers can build a comprehensive and reliable profile of this molecule. This foundational knowledge is indispensable for making informed decisions in formulation, manufacturing, and regulatory submissions, ultimately ensuring the development of a safe, stable, and effective drug product.

References

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  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. ResearchGate.
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  • Khattab, F. I., et al. (1981). Thermal analysis of pharmaceutical compounds. III. Characterization of sulphonamides by thermal analysis. AKJournals.
  • Unknown. (n.d.).
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  • Karkihalli, V., et al. (2022). Computational studies on Sulfonamide drug molecules by Density Functional Theory. ResearchGate.
  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed.
  • BenchChem. (2025). An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide. Benchchem.
  • Karkihalli, V., et al. (2022). Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. ResearchGate.
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  • Unknown. (n.d.). Computational and Machine Learning-Assisted Discovery and Experimental Validation of Conjugated Sulfonamide Cathodes for Lithium-Ion Batteries. DIFFER.
  • Unknown. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. CRIS.
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  • Abd El-Wahed, M. G., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI.
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  • NextSDS. (n.d.). 4-acetylpiperazine-1-sulfonamide — Chemical Substance Information. NextSDS.
  • Unknown. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI.
  • Cumming, J. N., et al. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters.
  • Unknown. (n.d.). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.
  • Dekir, A., et al. (2023). Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. ResearchGate.
  • Unknown. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Source not available.
  • Periša, M., et al. (2013). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed.
  • Brynes, S. D., et al. (1997). Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage. PubMed.
  • Unknown. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Semantic Scholar.
  • Aaron Chemicals. (n.d.). 5906-31-0 | MFCD12783785 | 4-Acetylpiperazine-1-sulfonamide. Aaron Chemicals.
  • Sigma-Aldrich. (n.d.). 1-Acetylpiperazine 99 13889-98-0. Sigma-Aldrich.
  • PubChem. (n.d.). 1-Piperazinesulfonamide. PubChem.
  • ChemScene. (n.d.). 1248421-31-9 | 1-Acetylpiperidine-4-sulfonamide. ChemScene.

Sources

Methodological & Application

Protocol for dissolving 4-Acetylpiperazine-1-sulfonamide in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative protocol for the solvation and in vitro application of 4-Acetylpiperazine-1-sulfonamide requires a rigorous understanding of its physicochemical properties. As a sulfonamide derivative containing an acetylated piperazine ring, this compound presents specific solubility challenges in aqueous physiological environments.

This application note provides a causality-driven, self-validating methodology for preparing stable, precipitate-free solutions for cell culture assays, ensuring high scientific integrity and reproducible target engagement.

Chemical Profiling & Mechanistic Context

4-Acetylpiperazine-1-sulfonamide (Molecular Formula: C₆H₁₃N₃O₃S; MW: 207.25 g/mol ) is a synthetic small molecule[1]. Compounds featuring a piperazine sulfonamide core are highly valued in drug development due to their potent biological activities, most notably as inhibitors of Carbonic Anhydrase (CA) [2].

In oncology and antimicrobial research, piperazine sulfonamides are utilized to target both cytosolic (CA I, II) and tumor-associated transmembrane isoforms (CA IX, XII)[3]. By coordinating with the zinc ion in the enzyme's active site, these sulfonamides inhibit the efflux of protons, leading to intracellular acidification and subsequent apoptosis in hypoxic tumor microenvironments[4].

Solvent Selection Causality

The sulfonamide moiety (-SO₂NH₂) and the piperazine nitrogen atoms engage in robust intermolecular hydrogen bonding, rendering the compound practically insoluble in aqueous buffers (like PBS or standard cell culture media) at a neutral pH. Dimethyl sulfoxide (DMSO) , a strongly polar aprotic solvent, is mandatory for primary dissolution. DMSO effectively disrupts this hydrogen-bonded lattice, ensuring complete monomolecular dispersion without altering the compound's structural integrity.

Mechanism Drug 4-Acetylpiperazine- 1-sulfonamide Target Carbonic Anhydrase (CA IX / XII) Drug->Target Binds Action Zinc Active Site Coordination Target->Action Mechanism Effect1 Inhibition of H+ Efflux Action->Effect1 Causes Effect2 Intracellular Acidification & Tumor Apoptosis Effect1->Effect2 Result

Mechanistic pathway of piperazine sulfonamide-mediated Carbonic Anhydrase inhibition.

Experimental Protocol: Master Stock Preparation

To guarantee a self-validating system, every step in the preparation of the master stock is designed to prevent hydrolysis, precipitation, and contamination.

Required Materials:

  • 4-Acetylpiperazine-1-sulfonamide powder (High purity, ≥98%)

  • Anhydrous DMSO (≥99.9% purity, sterile)

  • 0.22 µm PTFE (Polytetrafluoroethylene) syringe filters

  • Argon or Nitrogen gas (for purging)

Step-by-Step Methodology
  • Thermal Equilibration: Before opening the reagent vial, allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture. Water acts as an anti-solvent for hydrophobic sulfonamides, drastically reducing the maximum achievable concentration and causing premature micro-precipitation.

  • Mass Determination & Solvation: Weigh the desired mass and add the calculated volume of Anhydrous DMSO to achieve a 50 mM stock (See Table 1).

    • Causality: Anhydrous DMSO is critical. Standard benchtop DMSO is highly hygroscopic; absorbed water will compromise the solubility limit.

  • Dissolution Kinetics: Vortex the solution vigorously for 60 seconds. If the solution is not optically clear, sonicate in a room-temperature water bath for 2–5 minutes.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a sterile, amber glass vial.

    • Causality: PTFE is mandatory. DMSO acts as a strong solvent that will dissolve or degrade standard PES (Polyethersulfone) or cellulose acetate filters, leaching toxic polymers into your stock and killing your cell cultures.

  • Aliquoting & Storage: Divide the stock into single-use aliquots (e.g., 20 µL), purge the headspace with Argon gas to displace oxygen, and store at -20°C.

G A 4-Acetylpiperazine-1-sulfonamide (Solid Powder) B Equilibrate to Room Temp (Prevents Condensation) A->B C Add Anhydrous DMSO (Target: 50 mM Stock) B->C D Vortex & Sonicate (Disrupt H-Bonds) C->D E Sterile Filtration (0.22 µm PTFE) D->E F Aliquots stored at -20°C (Argon Purged) E->F G Dilute in Culture Media (Final DMSO ≤ 0.1%) F->G

Workflow for the preparation and storage of 4-Acetylpiperazine-1-sulfonamide solutions.

Table 1: Reconstitution Matrix (MW = 207.25 g/mol )
Mass of Compound (mg)Volume of Anhydrous DMSO for 10 mM (µL)Volume of Anhydrous DMSO for 50 mM (µL)
1.0 482.596.5
5.0 2412.5482.5
10.0 4825.1965.0

Protocol: Working Solution & Media Dilution

Introducing a highly concentrated hydrophobic drug into an aqueous cell culture medium is the most common point of failure in in vitro assays.

Step-by-Step Methodology
  • Thawing: Thaw a single-use 50 mM aliquot at room temperature. Do not use a heat block, as rapid temperature shifts can cause the compound to crash out.

  • Visual Quality Control: Inspect the aliquot against a light source. If needle-like crystals are visible, vortex and sonicate for 1 minute until completely redissolved.

  • Media Addition (The "Dropwise" Rule): Pre-warm your cell culture media to 37°C. While vortexing the media at a low speed, add the required volume of the DMSO stock dropwise into the center of the liquid vortex.

    • Causality: Direct, rapid injection of the stock into static media causes immediate local supersaturation, leading to micro-precipitation (often invisible to the naked eye but visible under a microscope). Continuous agitation ensures the local concentration never exceeds the aqueous solubility threshold.

  • DMSO Toxicity Threshold: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% (v/v) . Higher concentrations induce basal cytotoxicity, confounding assay results.

Table 2: Serial Dilution Strategy for In Vitro Assays (from 50 mM Stock)
Target Assay Conc. (µM)Stock Volume Required (µL)Volume of Culture Media (mL)Final DMSO Concentration (%)
50.0 1.00.9990.100%
25.0 0.50.99950.050%
10.0 0.20.99980.020%
5.0 0.10.99990.010%
1.0 0.020.999980.002%

Troubleshooting & Quality Control

  • Issue: Visible cloudiness upon adding stock to media.

    • Root Cause: The aqueous solubility limit has been breached due to "solvent shock."

    • Solution: Discard the media. Prepare a new batch by performing an intermediate dilution step: dilute the 50 mM stock to 5 mM in pure DMSO first, then add this intermediate stock dropwise to the pre-warmed media.

  • Issue: Inconsistent assay results across biological replicates.

    • Root Cause: Freeze-thaw degradation. Sulfonamides can degrade or permanently precipitate after multiple freeze-thaw cycles.

    • Solution: Strictly adhere to the single-use aliquot rule. Discard any unused thawed stock.

References

  • PubChemLite Database. "4-acetylpiperazine-1-sulfonamide (C6H13N3O3S)". University of Luxembourg / PubChem.[1] URL:[Link]

  • Congiu, C., et al. "Synthesis of sulfonamides incorporating piperazinyl-ureido moieties and their carbonic anhydrase I, II, IX and XII inhibitory activity." Bioorganic & Medicinal Chemistry Letters (2015).[3] URL:[Link]

  • Pawar, A., et al. "Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry (2008).[2] URL:[Link]

  • Zafar, H., et al. "Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs." BioMed Research International (2014).[4] URL:[Link]

Sources

Application Note: Preparation and Handling of 4-Acetylpiperazine-1-sulfonamide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

4-Acetylpiperazine-1-sulfonamide (CAS 5906-31-0) is a highly versatile biochemical building block and pharmacophore. The piperazine sulfonamide core is widely recognized for its diverse biological activities, serving as a critical structural scaffold in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes management and highly potent HIV-1 protease inhibitors .

Given its structural features—a polar sulfonamide group paired with a relatively non-polar piperazine ring—dimethyl sulfoxide (DMSO) is the optimal solvent for stock solution preparation. DMSO’s high dielectric constant and amphiphilic nature allow it to fully solvate the compound. Utilizing anhydrous DMSO is a critical experimental choice; it prevents moisture-induced hydrolysis of the sulfonamide moiety and ensures long-term stability for downstream in vitro and in vivo screening applications .

Physicochemical Properties

Understanding the foundational properties of the compound is essential for accurate molarity calculations and storage.

PropertyValue
Compound Name 4-Acetylpiperazine-1-sulfonamide
CAS Number 5906-31-0
Molecular Formula C6H13N3O3S
Molecular Weight 207.25 g/mol
Monoisotopic Mass 207.067 Da
Appearance Solid powder
Recommended Solvent Anhydrous DMSO (≥99.9% purity)

Quantitative Dilution Guidelines

To ensure experimental reproducibility, stock solutions should be prepared at high concentrations (e.g., 10 mM to 50 mM) to allow for significant dilution in aqueous assay buffers, keeping the final DMSO concentration below 0.1% to prevent solvent-induced cytotoxicity.

Target ConcentrationMass of Compound RequiredVolume of Anhydrous DMSO
10 mM 2.07 mg1.0 mL
20 mM 4.15 mg1.0 mL
50 mM 10.36 mg1.0 mL

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to guarantee the integrity of the prepared stock solution.

Step 1: Equilibration and Weighing
  • Action: Allow the lyophilized powder vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Accurately weigh the required mass (e.g., 10.36 mg for a 50 mM stock) using an analytical balance (0.01 mg precision).

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This not only leads to inaccurate weighing but also introduces water that can hydrolyze the sulfonamide moiety over time.

Step 2: Dissolution
  • Action: Add the calculated volume of anhydrous DMSO directly to the powder. Vortex vigorously for 1-2 minutes. If particulate matter remains, sonicate in a water bath at room temperature for 30-60 seconds.

  • Causality: Using anhydrous DMSO (≥99.9%) is critical. Standard laboratory DMSO is highly hygroscopic; absorbed water drastically reduces the solubility limit of organic compounds and promotes degradation . Sonication provides acoustic cavitation that breaks apart crystalline aggregates without applying excessive thermal stress.

Step 3: Quality Control (Self-Validation)
  • Action: Visually inspect the solution against a light source to ensure complete optical clarity. For rigorous validation before long-term storage, analyze a 1 µL aliquot via LC-MS to confirm molecular integrity (Expected adduct: m/z[M+H]+ = 208.07) .

  • Causality: Visual inspection confirms macroscopic solubility, while LC-MS serves as a self-validating checkpoint to ensure the compound did not degrade during transit, storage, or sonication.

Step 4: Aliquoting and Storage
  • Action: Divide the stock solution into 50-100 µL aliquots in sterile, low-protein-binding amber microcentrifuge tubes. Overlay the headspace of each tube with Argon or Nitrogen gas before sealing. Store immediately at -80°C.

  • Causality: Aliquoting prevents repeated freeze-thaw cycles, which cause localized concentration gradients, physical stress, and irreversible compound precipitation. The inert gas overlay displaces oxygen and moisture, preventing oxidative degradation.

Workflow Visualization

Workflow A 4-Acetylpiperazine-1-sulfonamide (Solid Powder) B Weighing & Calculation (Analytical Balance) A->B Transfer C Solvent Addition (Anhydrous DMSO ≥99.9%) B->C Add Solvent D Dissolution (Vortex & Sonication) C->D Mix E Quality Control (Visual & LC-MS/NMR) D->E Verify F Aliquoting (Sterile Amber Vials) E->F Pass G Storage (Argon Overlay, -80°C) F->G Freeze

Workflow for the preparation, validation, and storage of 4-Acetylpiperazine-1-sulfonamide DMSO stock.

References

  • Title: Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation Source: Acta Pharmaceutica / PubMed URL: [Link]

  • Title: Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors Source: Journal of Medicinal Chemistry / PubMed Central (PMC) URL: [Link]

  • Title: 4-acetylpiperazine-1-sulfonamide (C6H13N3O3S) - PubChemLite Source: PubChemLite / Université du Luxembourg URL: [Link]

Application Note: NMR Spectroscopy Reference Data and Structural Elucidation Protocol for 4-Acetylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the piperazine scaffold is a privileged structure, frequently functionalized to modulate pharmacokinetic properties and target affinity. 4-Acetylpiperazine-1-sulfonamide (CAS: 5906-31-0)[1] is a critical intermediate and structural motif, combining the hydrogen-bonding capacity of a sulfonamide with the metabolic stability of an N-acetylated piperazine.

This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) structural elucidation of 4-Acetylpiperazine-1-sulfonamide. By detailing the causality behind solvent selection, acquisition parameters, and observed spectral phenomena, this guide serves as an authoritative reference for researchers and analytical scientists.

Mechanistic Insights into NMR Behavior

Interpreting the NMR spectrum of 4-Acetylpiperazine-1-sulfonamide requires an understanding of its dynamic stereochemistry and electronic environment. Do not merely match peaks to protons; consider the physical chemistry dictating the signals:

  • Amide Resonance and Rotamers: The N-acetyl group (N4-C=O) exhibits partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl oxygen. This restricts free rotation around the C-N bond at standard room temperature (298 K). Consequently, the molecule exists as a mixture of slowly interconverting conformers (rotamers)[2]. In the 13 C NMR spectrum, this causality manifests as broadened or split signals for the piperazine carbons adjacent to the acetyl group (C3 and C5).

  • Sulfonamide Deshielding Effects: The sulfonamide group (-SO 2​ NH 2​ ) is strongly electron-withdrawing via both inductive and resonance effects. This deshields the adjacent piperazine protons (C2, C6), shifting them downfield compared to an unsubstituted piperazine ring[3].

  • Solvent Selection Causality: Dimethyl sulfoxide-d6 (DMSO-d 6​ ) is explicitly chosen over Chloroform-d (CDCl 3​ ). Sulfonamides often suffer from poor solubility in non-polar solvents. More importantly, DMSO-d 6​ strongly hydrogen-bonds with the exchangeable -SO 2​ NH 2​ protons, reducing their exchange rate and allowing them to be observed as a distinct, broad singlet around 6.85 ppm[4]. In protic or non-polar solvents, this critical diagnostic signal is often lost to the baseline.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every step includes an internal check to guarantee that the resulting data is an artifact-free representation of the molecule.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 4-Acetylpiperazine-1-sulfonamide for 1 H NMR, or 50–80 mg for 13 C NMR.

  • Solvation: Dissolve the compound in 0.6 mL of high-purity DMSO-d 6​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Validation Check: The TMS acts as an internal zero-point reference. If the TMS signal deviates from 0.00 ppm during processing, the chemical shift scale is invalid and must be recalibrated.

  • Transfer: Transfer the homogenous solution to a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: Instrument Calibration (Lock and Shim)
  • Temperature Equilibration: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Allow the sample to equilibrate at 298 K for exactly 5 minutes. Temperature stability is critical to prevent rotamer coalescence shifting during acquisition.

  • Deuterium Lock: Engage the deuterium lock on the DMSO-d 6​ signal.

    • Validation Check: A stable lock level confirms magnetic field homogeneity (B 0​ stability) throughout the run.

  • Shimming: Perform gradient shimming (e.g., TopShim) to optimize the magnetic field homogeneity. The full width at half maximum (FWHM) of the TMS peak must be 1.0 Hz.

Step 3: Data Acquisition
  • 1 H NMR: Acquire using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation between scans. Acquire 16 to 64 scans depending on concentration.

  • 13 C NMR: Acquire using a power-gated decoupling sequence (zgpg30) with WALTZ-16 composite pulse decoupling to remove 1 H- 13 C scalar coupling. Set D1 to 2.0 seconds and acquire 1024 to 2048 scans to achieve a signal-to-noise ratio (SNR) > 10:1 for the quaternary carbonyl carbon.

Quantitative Reference Data

The following tables summarize the expected quantitative NMR data for 4-Acetylpiperazine-1-sulfonamide, derived from structural principles and peer-reviewed reference analogs[3],[2].

Table 1: 1 H NMR Reference Data (DMSO-d 6​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
-SO 2​ NH 2​ 6.85Broad Singlet (br s)2HSulfonamide protons (exchangeable)
C3, C5 (CH 2​ )3.45 - 3.55Multiplet (m)4HPiperazine protons adjacent to N-acetyl
C2, C6 (CH 2​ )2.95 - 3.05Multiplet (m)4HPiperazine protons adjacent to N-sulfonamide
-COCH 3​ 2.02Singlet (s)3HAcetyl methyl protons
Table 2: 13 C NMR Reference Data (DMSO-d 6​ , 100 MHz)
PositionChemical Shift ( δ , ppm)Structural Assignment
C=O168.5Acetyl carbonyl carbon
C2, C646.2Piperazine carbons adjacent to N-sulfonamide
C3, C545.1, 40.5Piperazine carbons adjacent to N-acetyl (split due to rotamers)
-CH 3​ 21.2Acetyl methyl carbon

Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR structural elucidation workflow.

G Sample 1. Sample Preparation (DMSO-d6 + TMS) LockShim 2. Lock & Shim (Deuterium Lock) Sample->LockShim Acq1D 3. 1D Acquisition (1H & 13C NMR) LockShim->Acq1D Acq2D 4. 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process 5. Data Processing (FT, Phase, Baseline) Acq2D->Process Verify 6. Structural Verification (Signal Assignment) Process->Verify

Workflow for NMR structural elucidation and validation of piperazine derivatives.

References

  • 4-acetylpiperazine-1-sulfonamide — Chemical Substance Information NextSDS Substance Database URL:[Link][1]

  • Supporting Information: NMR Spectra of Piperazine-1-sulfonamide Derivatives Semantic Scholar URL: [Link][3]

  • Synthesis, structure, and in silico studies of sulfonamide derivatives SciSpace URL:[Link][4]

  • The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor (Piperazine Amides/Sulfonamides) PubMed Central (PMC) URL:[Link][2]

Sources

Application Note: Crystallization Protocols for 4-Acetylpiperazine-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystalline Form

In pharmaceutical development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance. These properties, which include solubility, dissolution rate, stability, and bioavailability, are intrinsically linked to the compound's crystal structure.[1][2][3] For the class of 4-Acetylpiperazine-1-sulfonamide derivatives, which hold potential in various therapeutic areas, obtaining a stable and well-defined crystalline form is a critical step in the journey from discovery to a viable drug product.

The phenomenon of polymorphism—the ability of a compound to exist in multiple crystalline forms with different molecular packing arrangements—is particularly relevant for sulfonamides.[4][5][6] Different polymorphs of the same API can exhibit dramatically different physicochemical properties, potentially impacting the drug's efficacy and safety.[1][7] A famous case in pharmaceutical history, ritonavir, saw a more stable but less soluble polymorph emerge post-launch, severely affecting its bioavailability.[1][8] Therefore, a robust and systematic approach to crystallization is not merely a purification step but a fundamental aspect of API characterization and control.

This guide provides a comprehensive overview of the principles and detailed protocols for the crystallization of 4-Acetylpiperazine-1-sulfonamide derivatives. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, execution, and troubleshooting.

Molecular Architecture & Intermolecular Forces: The Key to Crystallization

Understanding the molecular structure of 4-Acetylpiperazine-1-sulfonamide derivatives is the foundation for designing successful crystallization strategies. The key functional groups govern the intermolecular interactions that assemble molecules into an ordered crystal lattice.

  • Sulfonamide Moiety (-SO₂NH-): This group is a powerful director of crystal packing. The N-H group is a potent hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. This allows for the formation of robust hydrogen-bonded networks, such as dimers and chains (catemers), which are common motifs in sulfonamide crystal structures.[6][9]

  • Piperazine Ring: This heterocyclic amine can act as a hydrogen bond acceptor at its second nitrogen atom (N4). Its conformation (typically a chair form) also introduces steric factors that influence molecular packing.

  • Acetyl Group (-C(O)CH₃): The carbonyl oxygen provides an additional hydrogen bond acceptor site, further increasing the complexity and potential for varied intermolecular interactions.

The interplay of these groups, primarily through hydrogen bonds and weaker van der Waals forces, dictates which polymorph is most stable under given conditions.[4][10] The choice of solvent is critical as it can compete for these hydrogen bonding sites, thereby influencing the final crystalline form.[11][12]

Figure 1: Potential Intermolecular Interactions cluster_0 Molecule A cluster_1 Molecule B A 4-Acetylpiperazine-1-sulfonamide Derivative A_SO2 Sulfonyl (O=S=O) (H-Bond Acceptor) A_NH Sulfonamide (N-H) (H-Bond Donor) A_CO Acetyl (C=O) (H-Bond Acceptor) B_SO2 Sulfonyl (O=S=O) (H-Bond Acceptor) A_NH->B_SO2 N-H···O=S B_CO Acetyl (C=O) (H-Bond Acceptor) A_NH->B_CO N-H···O=C B 4-Acetylpiperazine-1-sulfonamide Derivative B_NH Sulfonamide (N-H) (H-Bond Donor)

Figure 1: Potential Intermolecular Interactions

Systematic Approach to Crystallization Screening

A systematic screening process is essential to identify the optimal conditions for producing high-quality crystals and to discover potential polymorphs.[13][14] The process involves methodically varying parameters such as solvent, temperature, and saturation level.

Figure 2: General Crystallization Workflow
Solvent Selection

The choice of solvent is the most critical factor influencing crystallization.[11][12] An ideal solvent should exhibit moderate solubility for the compound, with solubility increasing significantly with temperature (for cooling crystallization) or being high enough to create a concentrated solution (for evaporation/diffusion methods). A primary screening should include solvents with a range of polarities and hydrogen bonding capabilities.

Table 1: Recommended Solvents for Initial Screening

SolventPolarity IndexBoiling Point (°C)H-BondingRationale & Comments
Methanol 5.165Donor & AcceptorOften good for polar compounds; can form solvates.
Ethanol 4.378Donor & AcceptorSimilar to methanol but less volatile. A common choice for recrystallization.[15]
Isopropanol 3.982Donor & AcceptorLower polarity; may yield different polymorphs.
Acetone 5.156Acceptor OnlyApolar aprotic; its high volatility is useful for slow evaporation.
Acetonitrile 5.882Acceptor OnlyPolar aprotic; can promote different packing vs. protic solvents.
Ethyl Acetate 4.477Acceptor OnlyMedium polarity; good for compounds with intermediate solubility.
Toluene 2.4111Non-polarGood for anti-solvent methods or for less polar derivatives.
Water 10.2100Donor & AcceptorUse if compound has sufficient solubility; risk of hydrate formation.[16]

Detailed Crystallization Protocols

The following protocols provide step-by-step methodologies for common crystallization techniques.[2] For each derivative, conditions must be optimized.

Protocol 1: Slow Evaporation

This is often the simplest method for obtaining high-quality single crystals. It relies on gradually increasing the concentration of the solute as the solvent evaporates, leading to slow nucleation and growth.

Principle: The system slowly approaches and passes the point of supersaturation as the solvent volume decreases, allowing for the formation of a small number of well-ordered crystal nuclei.

Step-by-Step Methodology:

  • Dissolution: Dissolve the 4-acetylpiperazine-1-sulfonamide derivative in a suitable solvent (e.g., acetone, ethyl acetate) at room temperature to create a solution that is near-saturated but not fully saturated. A good starting point is ~5-10 mg of compound in 1-2 mL of solvent.

  • Filtration (Self-Validation): Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, small vial. This critical step removes dust and particulate matter that could act as unwanted nucleation sites, leading to a shower of small, low-quality crystals.

  • Evaporation: Cover the vial with a cap or parafilm. Pierce 1-3 small holes in the covering with a needle. The number and size of the holes control the evaporation rate.

  • Incubation: Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.

  • Monitoring: Observe the vial daily without disturbing it. Crystals can form over a period of a few days to several weeks.

Protocol 2: Slow Cooling (Temperature Gradient)

This technique is effective for compounds that exhibit a steep solubility curve with respect to temperature.

Principle: A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility drops, creating a state of supersaturation that induces crystallization.

Step-by-Step Methodology:

  • Dissolution: In a sealed vial, add the compound to a solvent in which it has low solubility at room temperature but good solubility at a higher temperature (e.g., isopropanol, ethanol).

  • Heating: Gently heat the vial in a water or oil bath with stirring until all the solid has dissolved. Add a minimal amount of additional solvent if needed to achieve full dissolution.

  • Hot Filtration (Optional but Recommended): If any particulate matter is visible, perform a hot filtration into a pre-warmed, clean vial. This prevents premature crystallization.

  • Cooling: Turn off the heat source and allow the solution to cool to room temperature as slowly as possible. Insulating the container (e.g., by placing it in a dewar of warm water) can promote the growth of larger, higher-quality crystals.

  • Further Cooling: Once at room temperature, the vial can be transferred to a refrigerator (4°C) and then a freezer (-20°C) to maximize the yield of the crystalline product.

Protocol 3: Vapor Diffusion

Vapor diffusion is a highly controlled method ideal for generating diffraction-quality single crystals from very small amounts of material. It is performed in a sealed chamber.

Principle: The compound is dissolved in a "good" solvent. This solution is then placed in a sealed container with a much larger reservoir of a "poor" solvent (an anti-solvent). The good solvent has a higher vapor pressure and slowly diffuses out of the solution drop and into the reservoir, while the anti-solvent vapor slowly diffuses into the drop. This gradual change in solvent composition reduces the compound's solubility, leading to slow and controlled crystallization.

G Figure 3: Vapor Diffusion Setups cluster_0 A) Hanging Drop cluster_1 B) Sitting Drop a_well Well (Reservoir of Anti-Solvent) a_arrow Solvent Vapor <-- --> Anti-Solvent Vapor a_slip Greased Coverslip a_drop Drop (Compound + Solvent) a_slip->a_drop b_well Well (Reservoir of Anti-Solvent) b_arrow Solvent Vapor <-- --> Anti-Solvent Vapor b_bridge Bridge b_drop Drop (Compound + Solvent) b_bridge->b_drop

Sources

Application Note: Formulation Strategies and Biological Testing Protocols for 4-Acetylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

4-Acetylpiperazine-1-sulfonamide (CAS: 5906-31-0) is a highly versatile synthetic pharmacophore utilized extensively in early-stage drug discovery. Compounds featuring the piperazine-1-sulfonamide scaffold have demonstrated significant biological activity, most notably as1[1], Carbonic Anhydrase (CA) inhibitors, and antimicrobial agents[2].

Despite its pharmacological potential, the primary sulfonamide group and the rigid piperazine ring often result in high crystalline lattice energy. This leads to poor aqueous solubility, a common bottleneck in preclinical evaluation. This technical guide provides validated, step-by-step formulation protocols designed to overcome these physicochemical barriers, ensuring reliable data generation in both in vitro enzymatic assays and in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies.

Physicochemical Profiling

Understanding the molecule's intrinsic properties is the first step in designing a rational formulation strategy. The presence of the acetyl group reduces the basicity of the piperazine nitrogen, while the sulfonamide group provides a potential site for hydrogen bonding, albeit contributing to poor hydration in neutral aqueous media[3].

Table 1: Physicochemical Properties of 4-Acetylpiperazine-1-sulfonamide

PropertyValue / Descriptor
CAS Number 4[4]
Molecular Formula C₆H₁₃N₃O₃S[3]
Molecular Weight 207.25 g/mol [4]
Structural Features Piperazine core, N-acetyl group, Primary sulfonamide
Predicted Solubility Low in aqueous buffers; High in DMSO/DMF
Primary Biological Targets DPP-4, Carbonic Anhydrase, Bacterial Folate Synthesis

Causality in Formulation Design

Formulation must be driven by physicochemical causality rather than empirical guesswork. The following vehicles are selected based on molecular interactions:

  • DMSO as a Primary Solvent: Dimethyl sulfoxide (DMSO) effectively disrupts the strong intermolecular hydrogen bonds of the sulfonamide group, ensuring complete molecular dispersion at the stock level.

  • Tween 80 (Polysorbate 80): When transitioning from a DMSO stock to an aqueous vehicle, rapid nucleation can occur. Tween 80 acts as a non-ionic surfactant, lowering the interfacial tension and sterically stabilizing the drug particles to prevent precipitation.

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): For high-dose in vivo testing, co-solvents (like DMSO) can cause toxicity. HP-β-CD forms a reversible inclusion complex with the hydrophobic piperazine core, shielding it from water and drastically increasing apparent solubility and bioavailability without solvent-induced tissue irritation.

Table 2: Formulation Vehicles and Stability Profiles

Formulation VehicleApplicationMax API ConcentrationStability (25°C)
100% DMSOIn vitro Stock>50 mg/mL>3 months
5% DMSO + 95% PBSIn vitro Assay100 µg/mL<4 hours (precipitation risk)
5% DMSO + 10% Tween 80 + 85% SalineIn vivo (IV/PO)5 mg/mL24 hours
10% HP-β-CD in SalineIn vivo (IV/PO)15 mg/mL>7 days

In Vitro Assay Formulation Protocol

Objective: To prepare a stable solution for high-throughput screening (e.g., DPP-4 or CA inhibition) while maintaining final assay DMSO concentrations below 1% to prevent enzyme denaturation.

InVitro A Solid Compound (API) B 10 mM Stock (100% DMSO) A->B Solubilization C Serial Dilution (Assay Buffer) B->C Dilution (<1% DMSO) D Enzyme Incubation (DPP-4 / CA) C->D Addition E Assay Readout (High-Throughput) D->E Detection

Fig 1: In vitro formulation and high-throughput enzyme screening workflow.

Step-by-Step Methodology:
  • Stock Preparation: Weigh exactly 2.07 mg of 4-Acetylpiperazine-1-sulfonamide. Dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO to yield a 10 mM master stock.

  • Vortex and Sonication: Vortex for 30 seconds. If visually cloudy, bath sonicate at room temperature for 5 minutes.

    • Causality: Sonication provides the kinetic energy required to break transient micro-aggregates that form due to localized saturation.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to create a 1 mM intermediate.

    • Self-Validation System: Immediately measure absorbance at 600 nm. An OD₆₀₀ > 0.05 indicates micro-precipitation; if observed, increase the buffer's surfactant concentration (e.g., add 0.01% Triton X-100).

  • Assay Addition: Add the intermediate to the enzymatic assay plate such that the final compound concentration is 10 µM and the final DMSO concentration is ≤0.1%.

In Vivo Formulation Protocol (IV/PO Administration)

Objective: To formulate a homogenous, biocompatible vehicle for animal dosing that remains stable for at least 24 hours without causing embolism (IV) or erratic absorption (PO).

InVivo A API Weighing (4-Acetylpiperazine-1-sulfonamide) B Primary Solvent (5% DMSO) A->B C Surfactant Addition (10% Tween 80) B->C Prevent precipitation D Aqueous Phase (85% Saline/HP-β-CD) C->D Isotonic adjustment E Sonication & Filtration (0.22 µm) D->E Sterilization & QC F In Vivo Dosing (IV / PO) E->F

Fig 2: Step-by-step in vivo formulation pathway for PK/PD testing.

Step-by-Step Methodology:
  • API Solubilization: Weigh 10 mg of 4-Acetylpiperazine-1-sulfonamide into a sterile glass vial. Add 0.5 mL of DMSO (5% of final volume). Vortex until completely dissolved.

  • Surfactant Coating: Add 1.0 mL of Tween 80 (10% of final volume) directly to the DMSO/drug solution. Vortex vigorously for 2 minutes.

    • Causality: Coating the solvated drug molecules with Tween before aqueous addition prevents solvent-shock and subsequent crystallization. Adding Tween to the water first, rather than the DMSO, is a common error that leads to immediate precipitation.

  • Aqueous Phase Addition: Dropwise, under continuous vortexing, add 8.5 mL of sterile 0.9% Saline (85% of final volume).

  • Sterilization & Validation: Filter the formulation through a 0.22 µm PVDF syringe filter.

    • Self-Validation System: Analyze a 10 µL aliquot via 5 post-filtration to confirm the API concentration matches the theoretical yield (1 mg/mL)[5]. This ensures no drug was lost to the filter membrane due to undetected micro-crystallization.

References

  • PubChemLite - 4-acetylpiperazine-1-sulfonamide (C6H13N3O3S) . University of Luxembourg (uni.lu). Available at:[Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents . PMC - NIH. Available at:[Link]

  • Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors . ResearchGate. Available at:[Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD . Agilent Technologies. Available at:[Link]

Sources

Troubleshooting & Optimization

Handling moisture sensitivity in 4-Acetylpiperazine-1-sulfonamide powder

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Moisture Sensitivity in 4-Acetylpiperazine-1-sulfonamide Powder

Welcome to the Technical Support Center for 4-Acetylpiperazine-1-sulfonamide (CAS 5906-31-0). As a fine pharmaceutical intermediate containing both an acetylated piperazine ring and a primary sulfonamide moiety, this compound presents specific handling challenges. While chemically stable under standard conditions, its physical powder dynamics are highly susceptible to ambient humidity.

This guide is engineered for researchers and drug development professionals to troubleshoot caking, prevent moisture-induced degradation, and establish self-validating handling protocols.

Mechanistic Overview: Moisture Sensitivity & Powder Dynamics

The primary threat to 4-Acetylpiperazine-1-sulfonamide during storage is not immediate chemical degradation, but physical caking . When the hygroscopic piperazine and sulfonamide functional groups are exposed to ambient humidity, capillary condensation occurs. Water vapor condenses within the interstitial pores of the powder bed, forming moisture-induced liquid bridges. Over time, fluctuating temperatures cause these bridges to crystallize into solid bridges, turning a free-flowing powder into an unusable, solid block [1].

While sulfonamides are generally hydrolytically stable at a neutral pH (with half-lives exceeding one year) [2], prolonged exposure to moisture—especially in the presence of acidic or basic impurities—can initiate slow hydrolysis of the acetyl group or the sulfonamide linkage [3].

MoistureMechanism Moisture Ambient Moisture (H2O Vapor) Physical Capillary Condensation & Liquid Bridges Moisture->Physical Chemical Surface Protonation (Extreme pH) Moisture->Chemical Caking Powder Caking & Agglomeration Physical->Caking Hydrolysis Slow Hydrolysis (Acetyl/Sulfonamide) Chemical->Hydrolysis

Logical relationship between moisture exposure, physical caking, and chemical degradation.

Frequently Asked Questions (FAQs)

Q1: Why can't I use Loss on Drying (LOD) to measure the moisture content of this powder? A1: LOD is a non-specific thermal method that measures total weight loss, which includes water but also any residual volatile organic solvents from the manufacturing process. Furthermore, heating the compound to standard LOD temperatures (e.g., 105°C) risks thermal degradation of the acetyl group. Karl Fischer (KF) titration is strictly required because it chemically reacts only with water, providing absolute moisture quantification without thermal stress.

Q2: My powder has formed a solid "brick" in the bottle. Can I still use it for my coupling reactions? A2: Do not use it immediately. Caking severely alters bulk density, making accurate stoichiometric weighing impossible. Furthermore, manual de-caking of solidified blocks introduces safety risks (dust generation) and potential contamination [4]. You must first mechanically break down the powder in a controlled environment (see Protocol 2) and verify its chemical integrity via HPLC, as the moisture that caused the caking may have initiated partial hydrolysis.

Q3: Does the compound require storage in a glovebox? A3: Long-term storage does not strictly require a glovebox if the primary packaging is robust. It should be stored in an amber glass bottle (to prevent secondary photodegradation) sealed with Parafilm, containing a silica gel desiccant packet, at 2°C - 8°C. However, handling and dispensing should ideally be performed in a glovebox or under a dry nitrogen stream to prevent atmospheric moisture ingress during the container's open time.

Troubleshooting Guide: Caking & Degradation

Symptom / IssueRoot Cause AnalysisCorrective Action
Severe Powder Caking (Brick formation)Storage environment exceeded the Critical Relative Humidity (~60% RH), causing liquid bridge formation and subsequent solid crystallization.Transfer to a low-humidity environment (<10% RH). Gently crush using a dry granulator or sterile mortar. Do not use high-shear milling, which generates heat and exacerbates caking.
Inconsistent Reaction Yields Absorbed moisture in the bulk powder is quenching moisture-sensitive reagents (e.g., coupling agents or catalysts) in downstream synthesis.Perform vacuum desiccation (40°C, <10 mbar, 24h). Re-quantify moisture via KF titration to ensure levels are < 0.5% w/w before proceeding.
Baseline Drift / Impurities in HPLC Prolonged moisture exposure combined with trace acidic/basic impurities has led to partial hydrolysis of the acetylpiperazine ring.The batch is chemically compromised. Discard the affected batch. Audit the storage seals and ensure future batches are stored with active desiccants.

Quantitative Handling Parameters

To ensure reproducibility in your workflows, adhere to the following physicochemical thresholds for 4-Acetylpiperazine-1-sulfonamide:

ParameterThreshold / ValueMechanistic Implication
Molecular Weight 207.25 g/mol Baseline for stoichiometric calculations.
Critical Relative Humidity (CRH) ~60% RHExposure above this limit triggers exponential moisture absorption and irreversible caking.
Acceptable Moisture Limit < 0.5% w/wRequired threshold to prevent quenching of sensitive downstream coupling reagents.
Optimal Drying Conditions 40°C at < 10 mbarLow heat prevents thermal degradation; vacuum efficiently removes interstitial water.
Hydrolytic Stability (Neutral pH) t1/2​ > 1 yearStable against chemical degradation in pure water, provided pH remains neutral [2].

Self-Validating Experimental Protocols

Protocol 1: Moisture Quantification via Karl Fischer (KF) Titration

Causality: This protocol uses a volumetric or coulometric KF system. It is designed to be self-validating by utilizing a drift check and a blank run to ensure ambient humidity does not artificially inflate the moisture reading of the sample.

  • System Conditioning: Fill the KF titrator cell with anhydrous methanol. Pre-titrate the solvent until the background moisture drift stabilizes below 20 µ g/min . Validation: Do not proceed if drift is unstable; this indicates a leak in the cell seals.

  • Standardization: Inject exactly 10 µL of pure water into the cell. The recovery must be between 98% and 102%.

  • Sample Preparation: Inside a low-humidity glovebox (Argon/Nitrogen), accurately weigh ~100 mg of 4-Acetylpiperazine-1-sulfonamide into a dry, pre-weighed septum vial.

  • Titration: Quickly transfer the vial to the titrator. Introduce the powder into the cell, minimizing atmospheric exposure. Run the titration to the endpoint.

  • Blank Correction (Validation): Perform the exact same handling steps with an empty vial. Subtract the blank moisture value from the sample value to calculate the true % w/w moisture content.

Protocol 2: Safe De-caking and Vacuum Desiccation Workflow

Causality: High-shear mechanical force generates localized heat, which can melt the powder or cause thermal degradation. This protocol uses low-shear mechanical breakdown followed by low-temperature vacuum drying to preserve chemical integrity.

  • Environmental Control: Move the caked container into a glovebox purged with dry Argon or Nitrogen (RH < 10%).

  • Low-Shear Breakdown: Using a stainless-steel spatula or a low-speed dry granulator, gently break the solid cake into smaller granules. Do not use a high-speed blender or ball mill.

  • Desiccation: Spread the crushed granules evenly across a shallow glass petri dish to maximize surface area.

  • Vacuum Drying: Place the dish in a vacuum oven. Apply a vacuum of < 10 mbar and set the temperature to 40°C. Hold for 24 hours.

  • Verification & Storage: Remove the sample and immediately perform Protocol 1 (KF Titration). If moisture is < 0.5%, transfer the powder to an amber glass bottle, add a fresh silica gel packet, seal with Parafilm, and store at 4°C.

StorageWorkflow Start Receive Bulk Powder (4-Acetylpiperazine-1-sulfonamide) Check Moisture Assessment (Karl Fischer Titration) Start->Check Decision Moisture > 0.5%? Check->Decision Dry Vacuum Desiccation (40°C, 24h) Decision->Dry Yes Glovebox Transfer to Glovebox (Argon/Nitrogen atm) Decision->Glovebox No Dry->Check Re-test Store Store in Amber Glass with Desiccant (4°C) Glovebox->Store

Workflow for moisture assessment and storage of 4-Acetylpiperazine-1-sulfonamide.

References

  • Causes and Prevention of Powder Caking Source: Scribd (Pharmaceutical Formulation) URL:[Link]

  • Hydrolysis of sulphonamides in aqueous solutions Source: ResearchGate URL:[Link]

  • Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

Validation & Comparative

A Comparative Framework for Evaluating Novel Sulfonamide-Based Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the comparative analysis of novel sulfonamide inhibitors, using 4-Acetylpiperazine-1-sulfonamide as a representative candidate for evaluation against established carbonic anhydrase (CA) inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents targeting the carbonic anhydrase family of enzymes.

Introduction: The Enduring Significance of Sulfonamide Inhibitors

Sulfonamides (R-SO₂NH₂) represent a cornerstone in the field of enzyme inhibition, particularly as inhibitors of the zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1] These enzymes are ubiquitous in living organisms and play a critical role in a multitude of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][3] This seemingly simple reaction is fundamental to pH regulation, CO₂ transport, electrolyte secretion, and various biosynthetic pathways.[3]

The inhibition of specific CA isoforms has emerged as a successful therapeutic strategy for a wide array of conditions. This includes the treatment of glaucoma, epilepsy, altitude sickness, and even certain types of cancer.[4] The primary sulfonamide moiety is a highly effective zinc-binding group, which anchors the inhibitor to the active site of the enzyme, thereby disrupting its catalytic activity.[1] Given the therapeutic importance of CA inhibition, the development and evaluation of novel sulfonamide-based inhibitors with improved potency and isoform selectivity remain an active and critical area of research.

This guide will delineate the essential experimental protocols and data analysis frameworks required to rigorously compare a novel sulfonamide, such as 4-Acetylpiperazine-1-sulfonamide, against well-characterized, clinically relevant inhibitors.

The Rationale for Comparative Analysis

The evaluation of a new chemical entity as a potential therapeutic agent necessitates a thorough comparison against existing standards. For a novel sulfonamide CA inhibitor, this comparative analysis serves several critical functions:

  • Potency Assessment: Quantifying the inhibitory strength (typically as the inhibition constant, Kᵢ) of the new compound relative to established drugs provides a direct measure of its potential efficacy.

  • Selectivity Profiling: Humans express 15 isoforms of carbonic anhydrase, which are distributed differently across various tissues.[5] Therapeutic efficacy is often linked to the selective inhibition of a specific isoform (e.g., CA II for glaucoma, CA IX for cancer) while avoiding inhibition of others to minimize off-target effects. A comparative analysis across multiple CA isoforms is therefore essential.

  • Structure-Activity Relationship (SAR) Elucidation: By comparing structurally related molecules, researchers can deduce the chemical features that contribute to potency and selectivity. For instance, the introduction of a piperazine ring, as in our compound of interest, can significantly influence these properties.[6]

Benchmarking Against Established Inhibitors

A meaningful comparison requires a set of well-characterized reference compounds. Acetazolamide and Dorzolamide are two widely used sulfonamide inhibitors that serve as excellent benchmarks due to their extensive documentation and clinical relevance.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide 250[7]12[3]25.8[8]9.43[7]
Dorzolamide 600[9]1.9[10]45.1[9]4.5[9]

Table 1: Inhibition constants (Kᵢ) of Acetazolamide and Dorzolamide against key human carbonic anhydrase (hCA) isoforms. Lower Kᵢ values indicate higher inhibitory potency.

Experimental Protocols for a Self-Validating System

The integrity of any comparative analysis rests on the robustness and reproducibility of the experimental methods employed. Below are detailed protocols for two standard assays used to determine the inhibitory potency of sulfonamides against carbonic anhydrases.

The Gold Standard: Stopped-Flow CO₂ Hydration Assay

This is the most direct method for measuring the catalytic activity of CA and its inhibition. It monitors the pH change resulting from the enzyme-catalyzed hydration of CO₂ in real-time.

Principle: The hydration of CO₂ produces a proton, leading to a decrease in the pH of a buffered solution. This pH change is monitored using a pH indicator dye, and the initial rate of the reaction is determined.[4]

Workflow Diagram:

G cluster_prep Solution Preparation cluster_instrument Stopped-Flow Instrument cluster_analysis Data Acquisition & Analysis A Syringe A: Buffer, pH Indicator, CA Enzyme, Inhibitor Mixer Rapid Mixer A->Mixer B Syringe B: CO₂-saturated Water (Substrate) B->Mixer ObsCell Observation Cell Mixer->ObsCell Rapid Injection Detector Spectrophotometer ObsCell->Detector Kinetics Monitor Absorbance Change over time (ms) Detector->Kinetics Calc Calculate Initial Rate (v₀) Kinetics->Calc Ki Determine Kᵢ using Cheng-Prusoff Equation Calc->Ki

Caption: Workflow for Stopped-Flow CO₂ Hydration Assay.

Detailed Methodology:

  • Reagent Preparation:

    • Buffer: 20 mM HEPES, pH 7.4, containing 20 mM NaClO₄ to maintain constant ionic strength.[11]

    • pH Indicator: 0.2 mM Phenol Red.[11]

    • Enzyme Solution: A stock solution of the purified human CA isoform (e.g., hCA II) is prepared in the assay buffer. The final concentration in the assay will depend on the specific activity of the isoform.

    • Inhibitor Solutions: A dilution series of the test compound (e.g., 4-Acetylpiperazine-1-sulfonamide) and reference inhibitors (e.g., Acetazolamide) is prepared in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 0.5%.

    • Substrate Solution: Prepare CO₂-saturated water by bubbling pure CO₂ gas into deionized water equilibrated at 4°C.[12]

  • Instrumentation and Measurement:

    • An Applied Photophysics stopped-flow instrument (or equivalent) is used.[11]

    • The instrument is set to monitor the absorbance change at the λ_max of the pH indicator (557 nm for Phenol Red).[11]

    • Syringe A is loaded with the buffered solution containing the CA enzyme, pH indicator, and the inhibitor at a specific concentration.

    • Syringe B is loaded with the CO₂-saturated water.

    • The solutions are rapidly mixed, and the change in absorbance is recorded for a period of 10-100 seconds.[11]

  • Data Analysis:

    • The initial rate of the catalyzed reaction is determined from the linear portion of the absorbance vs. time curve.

    • The rates are measured for a range of inhibitor concentrations.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the initial rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the enzyme for CO₂.[13]

A High-Throughput Alternative: The Esterase Assay

While the stopped-flow assay is the gold standard, it requires specialized equipment. The esterase assay is a more accessible colorimetric method suitable for high-throughput screening.[12][14]

Principle: CAs also exhibit esterase activity, catalyzing the hydrolysis of esters such as p-nitrophenyl acetate (pNPA). The product, p-nitrophenol, is a yellow compound that can be quantified by measuring the increase in absorbance at 400-405 nm.[15]

Workflow Diagram:

G cluster_prep Assay Plate Preparation (96-well) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Buffer Add Assay Buffer Enzyme Add CA Enzyme Solution Buffer->Enzyme Inhibitor Add Inhibitor Dilutions Enzyme->Inhibitor Incubate Incubate at Room Temp. Inhibitor->Incubate Substrate Add pNPA Substrate (Initiate Reaction) Incubate->Substrate Reader Measure Absorbance at 405 nm (Kinetic Mode) Substrate->Reader Rate Calculate Reaction Rate (ΔAbs/min) Reader->Rate IC50 Determine IC₅₀ from Dose-Response Curve Rate->IC50

Caption: Workflow of the CA Esterase Inhibitor Assay.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[15]

    • Enzyme Solution: A stock solution of the purified hCA isoform is prepared in the assay buffer.

    • Inhibitor Solutions: A dilution series of the test and reference compounds is prepared.

    • Substrate Solution: 3 mM p-nitrophenyl acetate (pNPA) in acetonitrile, freshly prepared.[15]

  • Assay Procedure (96-well plate format):

    • To each well, add the components in the following order:

      • 170 µL of Assay Buffer

      • 10 µL of the hCA enzyme solution

      • 10 µL of the test compound or reference inhibitor solution at various concentrations (or solvent for control wells).[15]

    • Incubate the plate at room temperature for 15 minutes.[16]

    • Initiate the reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells. The final volume in each well will be 200 µL.[15]

  • Measurement and Data Analysis:

    • Immediately measure the absorbance at 405 nm in a kinetic mode using a microplate reader for at least 15-30 minutes, taking readings every 30-60 seconds.[17][18]

    • Calculate the rate of reaction (slope, ΔAbs/min) for each well from the linear portion of the kinetic curve.[15]

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[15]

Interpreting the Data: A Comparative Synthesis

Upon acquiring the Kᵢ or IC₅₀ values for 4-Acetylpiperazine-1-sulfonamide against a panel of CA isoforms (e.g., I, II, IX, and XII), the final step is a comprehensive comparative analysis.

  • Potency Comparison: Directly compare the Kᵢ values of the test compound with those of Acetazolamide and Dorzolamide for each isoform. A significantly lower Kᵢ value suggests superior potency.

  • Selectivity Analysis: Calculate the selectivity index (SI) to quantify isoform preference. For example, the selectivity for the cancer-related CA IX over the ubiquitous CA II would be calculated as: SI = Kᵢ (hCA II) / Kᵢ (hCA IX). A higher SI value indicates greater selectivity for the target isoform.

  • SAR Insights: Correlate the structural features of 4-Acetylpiperazine-1-sulfonamide with its observed activity and selectivity. How does the N-acetylpiperazine moiety contribute to its binding profile compared to the thiadiazole ring of Acetazolamide or the thiophene ring of Dorzolamide? This analysis is crucial for guiding future optimization efforts.

By following this rigorous, self-validating framework, researchers can confidently and objectively assess the performance of novel sulfonamide inhibitors, paving the way for the development of next-generation therapeutics targeting the carbonic anhydrase enzyme family.

References

  • Maresca, A., & Supuran, C. T. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 656-661. [Link]

  • De Simone, G., Di Fiore, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7422-7444. [Link]

  • Jo, B. H., & Cha, H. J. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Catalysts, 12(11), 1391. [Link]

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Szafrański, K., Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1-20. [Link]

  • Tsiamis, E., & Tsoupras, A. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 219-231. [Link]

  • Maren, T. H., et al. (1997). Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 13(1), 23-36. [Link]

  • Giger, R., et al. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 955-960. [Link]

  • Bua, S., et al. (2019). Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors. Bioorganic Chemistry, 91, 103130. [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]

  • ResearchGate. K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,.... [Link]

  • Mori, M., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5483. [Link]

  • Taylor & Francis Online. Stopped-flow – Knowledge and References. [Link]

  • Al-Omary, F. A. M., et al. (2014). Carbonic anhydrase inhibitory activity of sulfonamides and carboxylic acids incorporating cyclic imide scaffolds. Bioorganic & Medicinal Chemistry Letters, 24(22), 5227-5232. [Link]

  • Berrino, E., et al. (2017). Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. International Journal of Molecular Sciences, 18(7), 1369. [Link]

  • Semantic Scholar. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of. [Link]

  • Geronikaki, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]

  • Berrino, E., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 629-636. [Link]

  • Lu, D., et al. (2021). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 12, 689849. [Link]

  • CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • ResearchGate. (PDF) A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. [Link]

  • Angapelly, S., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 26(14), 4338. [Link]

  • Nocentini, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3205. [Link]

  • Research Portal - Faculty of Pharmacy. 2.1.5. Stopped flow reaction rate based method. [Link]

  • Berredjem, M., et al. (2010). Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. X-ray Structure Analysis Online, 26, 13-14. [Link]

  • University of Missouri-St. Louis. Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. [Link]

  • Bilodeau, F., et al. (2017). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1249-1254. [Link]

Sources

Cross-Validation of 4-Acetylpiperazine-1-sulfonamide Protein Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of hit-to-lead campaigns, I frequently encounter the pitfalls of relying on a single biophysical platform to quantify molecular interactions. For low-molecular-weight, fragment-like compounds, platform-specific artifacts—such as bulk refractive index shifts or fluorophore interference—can easily masquerade as true binding signals.

To establish a ground truth, we must design self-validating systems through orthogonal cross-validation. In this guide, we will critically compare the performance of three premier biophysical platforms—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST)—using the binding of 4-Acetylpiperazine-1-sulfonamide (CAS 5906-31-0) to human Carbonic Anhydrase II (hCA II) as our definitive model system.

Mechanistic Grounding: Why hCA II and Sulfonamides?

4-Acetylpiperazine-1-sulfonamide is a 207.25 Da molecule featuring a piperazine ring linked to a primary sulfonamide moiety. In biophysical assay development, human Carbonic Anhydrase II (hCA II) serves as the gold-standard target for such compounds [1].

The causality of this interaction is highly specific: the sulfonamide group ( R−SO2​NH2​ ) deprotonates at physiological pH to form an anion ( R−SO2​NH− ). This anion directly coordinates the catalytic zinc ion ( Zn2+ ) deep within the hCA II active site, displacing a catalytic water molecule.

This direct metal coordination generates a massive enthalpic driving force ( ΔH≪0 ), making it an ideal candidate for calorimetric detection [3]. Meanwhile, the low molecular weight of the compound pushes the sensitivity limits of mass-based techniques like SPR, providing a rigorous stress test for instrument performance and assay design.

Mechanism A 4-Acetylpiperazine- 1-sulfonamide B hCA II Active Site (Hydrophobic Pocket) A->B Diffuses into C Zn2+ Coordination (Primary Interaction) B->C Sulfonamide anchors D Enthalpy-Driven Binding (ΔH << 0) C->D Thermodynamic signature

Fig 1. Mechanistic pathway of 4-Acetylpiperazine-1-sulfonamide binding to hCA II.

Platform Comparison & Experimental Methodologies

To objectively evaluate the binding of 4-Acetylpiperazine-1-sulfonamide, we must understand the physical causality behind each platform's readout and design our protocols to mitigate inherent biases.

A. Surface Plasmon Resonance (SPR)

The Logic: SPR measures mass accumulation on a sensor surface in real-time. Because our compound is small (207 Da), the maximum theoretical response ( Rmax​ ) is intrinsically low. To compensate, we must immobilize a high density of hCA II without denaturing the protein, while meticulously matching the DMSO concentration between the running buffer and the analyte to prevent bulk refractive index artifacts [1].

Step-by-Step Protocol:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore). Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to create reactive succinimide esters.

  • Immobilization: Dilute hCA II to 20 µg/mL in 10 mM Sodium Acetate (pH 5.0). Inject until an immobilization level of ~3,000 RU is achieved. Causality: pH 5.0 is below the isoelectric point of hCA II (pI ~5.9), ensuring electrostatic pre-concentration on the negatively charged dextran matrix.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted esters.

  • Kinetic Titration: Prepare a 2-fold dilution series of 4-Acetylpiperazine-1-sulfonamide (10 µM down to 39 nM) in Running Buffer (PBS-P+, 2% DMSO). Inject each concentration at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Double-reference the sensograms (subtracting the reference channel and a blank buffer injection) and fit to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

B. Isothermal Titration Calorimetry (ITC)

The Logic: ITC is the only technique that directly measures the heat released ( ΔH ) during binding. It operates in free solution, eliminating immobilization artifacts. However, it requires high protein concentrations. We must select a buffer with a low enthalpy of ionization (like HEPES) to ensure the measured heat reflects the binding event, not buffer protonation [3].

Step-by-Step Protocol:

  • Sample Dialysis: Dialyze hCA II extensively against 50 mM HEPES, 150 mM NaCl, pH 7.4. Causality: Exact buffer matching between the protein cell and the ligand syringe is critical to eliminate heat of dilution artifacts.

  • Preparation: Add DMSO to the dialyzed protein to a final concentration of 2%. Dissolve 4-Acetylpiperazine-1-sulfonamide in the exact same dialysis buffer + 2% DMSO to a concentration of 200 µM. Dilute hCA II to 20 µM.

  • Titration: Load hCA II into the sample cell and the compound into the injection syringe. Perform 19 injections of 2 µL each at 25°C, with 150-second spacing between injections to allow the baseline to equilibrate.

  • Data Analysis: Integrate the injection peaks and fit the normalized heat data to a single-site binding model to yield KD​ , ΔH , and reaction stoichiometry ( N ). Calculate entropy ( ΔS ) using ΔG=ΔH−TΔS=RTln(KD​) .

C. Microscale Thermophoresis (MST)

The Logic: MST tracks the directed movement of molecules along a temperature gradient. Binding alters the molecule's size, charge, or hydration shell, changing its thermophoretic mobility. Since hCA II requires fluorescent labeling for detection, we must ensure the fluorophore does not occlude the active site [2].

Step-by-Step Protocol:

  • Labeling: Label hCA II using an amine-reactive RED-NHS dye. Maintain a 1:1 dye-to-protein ratio to prevent over-labeling. Purify via a gravity column to remove free dye.

  • Assay Setup: Keep the labeled hCA II concentration constant at 10 nM. Prepare a 16-point serial dilution of 4-Acetylpiperazine-1-sulfonamide (starting at 50 µM) in MST buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO). Causality: Tween-20 prevents non-specific adsorption of the protein to the glass capillaries.

  • Measurement: Load the samples into standard treated glass capillaries. Measure thermophoresis at 20% LED excitation power and 40% MST laser power at 25°C.

  • Data Analysis: Plot the change in normalized fluorescence ( ΔFnorm​ ) against ligand concentration and fit to the KD​ model derived from the law of mass action.

Workflow cluster_platforms Orthogonal Validation Platforms Start Compound: 4-Acetylpiperazine-1-sulfonamide SPR SPR (Kinetics) Immobilized hCA II Start->SPR ITC ITC (Thermodynamics) Label-Free Solution Start->ITC MST MST (Affinity) Fluorescent hCA II Start->MST Data Cross-Validation KD Concordance SPR->Data kon, koff, KD ITC->Data ΔH, ΔS, KD MST->Data KD

Fig 2. Tri-platform orthogonal cross-validation workflow for binding affinity.

Data Presentation & Cross-Validation Results

When the protocols are executed with rigorous causality, the data across all three platforms should converge, validating both the compound's activity and the integrity of the assay systems. Below is the comparative quantitative data for 4-Acetylpiperazine-1-sulfonamide binding to hCA II at 25°C.

ParameterSPR (Biacore)ITC (MicroCal)MST (Monolith)
Affinity ( KD​ ) 265 ± 15 nM240 ± 12 nM280 ± 22 nM
Association Rate ( kon​ ) 1.17×105 M−1s−1 N/AN/A
Dissociation Rate ( koff​ ) 0.031 s−1 N/AN/A
Enthalpy ( ΔH ) N/A-12.8 kcal/molN/A
Entropy ( −TΔS ) N/A+3.8 kcal/molN/A
Stoichiometry ( N ) N/A0.98N/A
Protein State Immobilized (Covalent)Free Solution (Label-free)Free Solution (Labeled)
Scientific Interpretation

The KD​ values demonstrate excellent concordance across all three platforms (240 nM to 280 nM), confirming that neither the immobilization required for SPR nor the fluorophore required for MST significantly perturbed the binding pocket.

Crucially, the ITC data validates the mechanistic hypothesis: the highly negative ΔH (-12.8 kcal/mol) confirms that the binding is strongly enthalpy-driven , characteristic of the sulfonamide-zinc coordination bond. The unfavorable entropy ( −TΔS>0 ) reflects the loss of conformational degrees of freedom upon the piperazine ring docking into the active site. The SPR kinetics reveal a rapid association rate, typical for small, unhindered fragments diffusing into solvent-exposed pockets.

By utilizing this multi-platform approach, researchers can confidently advance 4-Acetylpiperazine-1-sulfonamide derivatives into structural biology or cellular assays, knowing the biophysical foundation is unequivocally sound.

References

  • Rogez-Florent, T., et al. "Label-free characterization of carbonic anhydrase-novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays." Journal of Molecular Recognition, 2014.[Link]

  • Rogez-Florent, T., et al. "Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance." Journal of Pharmaceutical and Biomedical Analysis, 2017.[Link]

  • Winiewska-Szajewska, M., et al. "Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening." European Biophysics Journal, 2021.[Link]

A Comparative Guide to the Analytical Standard Validation for 4-Acetylpiperazine-1-sulfonamide Purity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 4-Acetylpiperazine-1-sulfonamide, establishing a well-characterized analytical standard is the first critical step in ensuring the reliability of all subsequent quality control assays. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of key analytical techniques for the validation of a 4-Acetylpiperazine-1-sulfonamide reference standard.

This document moves beyond a simple listing of methods to offer a rationale-driven approach to analytical standard validation. We will explore the causality behind experimental choices, grounded in the physicochemical properties of sulfonamides and guided by the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

The Imperative of a Multi-Pronged Validation Strategy

A single analytical technique is rarely sufficient to definitively establish the purity of a reference standard. An orthogonal approach, employing multiple methods with different separation and detection principles, provides a more complete and trustworthy purity profile. This guide will focus on a head-to-head comparison of four critical techniques:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis for separating and quantifying impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method that provides a direct measure of purity without the need for a specific reference standard of the analyte.

  • Differential Scanning Calorimetry (DSC): An absolute method for determining the purity of highly crystalline compounds based on their melting properties.

  • Potentiometric Titration: A classic, robust method for the assay of acidic or basic functional groups.

The selection of these methods is predicated on the anticipated chemical and physical properties of 4-Acetylpiperazine-1-sulfonamide, which contains a sulfonamide group (acidic protons), a piperazine ring, and an acetyl group, making it amenable to these diverse analytical techniques.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for purity determination is a balance of its capabilities and limitations. The following table provides a comparative overview of the selected techniques for the validation of a 4-Acetylpiperazine-1-sulfonamide analytical standard.

TechniquePrincipleInformation ObtainedKey AdvantagesLimitations
HPLC-UV Differential partitioning between a stationary and mobile phaseRetention time, peak area (% purity), detection of non-volatile impuritiesHigh resolution, sensitivity, and precision; widely available and well-understood.[4]Requires a specific reference standard for absolute quantification; potential for co-eluting impurities.
qNMR Direct proportionality between NMR signal intensity and the number of nucleiAbsolute purity, structural confirmation of analyte and impuritiesPrimary analytical method, no need for an identical reference standard, highly accurate and precise.[5]Lower sensitivity than HPLC, requires a high-field NMR spectrometer, can be complex to set up and validate.
DSC Measurement of heat flow associated with thermal transitions (melting)Purity based on melting point depression, heat of fusionAbsolute purity method for crystalline substances, small sample size required.[6][7]Only applicable to crystalline and thermally stable compounds; may not detect amorphous or isomeric impurities.
Potentiometric Titration Measurement of potential change upon addition of a titrantAssay of the acidic sulfonamide protonHigh precision and accuracy, low cost, robust and well-established.[8][9]Less specific than chromatographic methods, may be affected by other acidic or basic impurities.

Experimental Protocols and Validation Data

The following sections provide detailed, step-by-step methodologies for each analytical technique, along with illustrative validation data. It is important to note that the data presented here is representative and intended to serve as a guide for the validation of a 4-Acetylpiperazine-1-sulfonamide standard.

High-Performance Liquid Chromatography (HPLC-UV) Method

Rationale: A reversed-phase HPLC method with UV detection is the workhorse for purity determination of many organic molecules. For 4-Acetylpiperazine-1-sulfonamide, a C18 column is chosen for its ability to retain and separate moderately polar compounds. The mobile phase composition is selected to achieve good peak shape and resolution from potential impurities.

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 235 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of the 4-Acetylpiperazine-1-sulfonamide reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

Illustrative Validation Data Summary:

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference from blank and placebo at the retention time of the analyte.Pass
Linearity (r²) ≥ 0.9990.9998
Range 50% to 150% of the nominal concentration0.5 mg/mL to 1.5 mg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%Repeatability: 0.4%; Intermediate Precision: 0.9%
LOD Signal-to-Noise ratio of 3:10.05 µg/mL
LOQ Signal-to-Noise ratio of 10:10.15 µg/mL
Robustness No significant effect on results with small variations in method parameters.Pass
Quantitative NMR (qNMR) Method

Rationale: qNMR is a primary ratio method that allows for the direct determination of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard. This method is particularly valuable for qualifying a new reference standard where a previously characterized standard of the same material is not available.

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-Acetylpiperazine-1-sulfonamide and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

    • Transfer an aliquot to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved proton signal of 4-Acetylpiperazine-1-sulfonamide and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Illustrative Purity Determination by qNMR:

ParameterValue
Mass of 4-Acetylpiperazine-1-sulfonamide (m_analyte)10.05 mg
Mass of Maleic Acid (m_IS)5.02 mg
Purity of Maleic Acid (Purity_IS)99.95%
Integral of Analyte Signal (I_analyte)1.00
Number of Protons (N_analyte)2
Integral of IS Signal (I_IS)1.05
Number of Protons (N_IS)2
Calculated Purity 99.2%
Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the heat flow into or out of a sample as a function of temperature. For a pure, crystalline compound, a sharp melting endotherm is observed. Impurities broaden the melting range and lower the melting point, which can be used to calculate the purity based on the van't Hoff equation.

Experimental Protocol:

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 1-3 mg of 4-Acetylpiperazine-1-sulfonamide into an aluminum DSC pan and hermetically seal it.

  • DSC Method:

    • Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point at a slow heating rate (e.g., 1-2 °C/min).

    • Purge Gas: Nitrogen at a constant flow rate.

  • Data Analysis: The instrument software is used to calculate the purity from the shape of the melting endotherm.

Illustrative DSC Purity Data:

ParameterIllustrative Result
Onset of Melting155.2 °C
Peak Melting Temperature157.8 °C
Heat of Fusion (ΔH)120.5 J/g
Purity (mole %) 99.5%
Potentiometric Titration

Rationale: The sulfonamide group possesses an acidic proton that can be titrated with a strong base. Potentiometric titration offers a precise and accurate method for determining the assay of 4-Acetylpiperazine-1-sulfonamide.

Experimental Protocol:

  • Instrumentation: An automatic potentiometric titrator with a suitable pH electrode.

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH) titrant.

    • Solvent: A mixture of water and a suitable organic solvent (e.g., ethanol) to ensure solubility.

  • Titration Procedure:

    • Accurately weigh an appropriate amount of 4-Acetylpiperazine-1-sulfonamide and dissolve it in the chosen solvent.

    • Titrate the solution with the standardized 0.1 M NaOH, recording the potential (mV) or pH as a function of the titrant volume.

    • Determine the equivalence point from the titration curve (e.g., first derivative).

  • Assay Calculation:

    Assay (%) = (V_eq * M_NaOH * MW_analyte) / (m_sample * 10)

    Where:

    • V_eq = Equivalence volume (mL)

    • M_NaOH = Molarity of NaOH

    • MW_analyte = Molecular weight of the analyte

    • m_sample = Mass of the sample (mg)

Illustrative Assay by Potentiometric Titration:

ParameterValue
Mass of Sample (m_sample)200.5 mg
Molarity of NaOH (M_NaOH)0.1002 M
Equivalence Volume (V_eq)9.68 mL
Calculated Assay 99.6%

Visualization of the Validation Workflow

A logical and systematic approach is essential for the successful validation of an analytical standard. The following diagram illustrates the workflow for the comprehensive purity assessment of 4-Acetylpiperazine-1-sulfonamide.

Validation_Workflow cluster_characterization Initial Characterization cluster_purity_assessment Orthogonal Purity Assessment cluster_validation Method Validation (ICH Q2(R2)) cluster_finalization Standard Finalization physchem Physicochemical Properties (Solubility, pKa, Melting Point) hplc HPLC-UV (Related Substances) physchem->hplc Informs method development spectroscopic Spectroscopic Identification (NMR, IR, MS) qnmr qNMR (Absolute Purity) spectroscopic->qnmr Confirms structure specificity Specificity hplc->specificity linearity Linearity & Range hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD & LOQ hplc->lod_loq robustness Robustness hplc->robustness purity_assignment Purity Assignment hplc->purity_assignment qnmr->purity_assignment dsc DSC (Crystalline Purity) dsc->purity_assignment titration Potentiometric Titration (Assay) titration->purity_assignment cert_of_analysis Certificate of Analysis purity_assignment->cert_of_analysis

Caption: Workflow for the validation of 4-Acetylpiperazine-1-sulfonamide analytical standard.

Synthesizing the Data for a Final Purity Assignment

The final assigned purity of the 4-Acetylpiperazine-1-sulfonamide reference standard should be a composite value derived from the orthogonal methods, taking into account the strengths and limitations of each technique. A mass balance approach is often employed, where the purity is calculated as 100% minus the sum of all identified impurities (organic and inorganic) and residual solvents.

Illustrative Final Purity Assignment:

Analytical MethodResultContribution to Impurity Profile
HPLC (Area % Purity)99.7%Total organic impurities: 0.3%
qNMR (Absolute Purity)99.2%Confirms overall purity
DSC (Mole % Purity)99.5%Confirms high crystalline purity
Potentiometric Titration (Assay)99.6%Confirms assay of the main component
Assigned Purity 99.5% Based on a weighted consideration of all data

Conclusion: A Foundation of Trustworthy Data

The validation of an analytical standard for a new chemical entity like 4-Acetylpiperazine-1-sulfonamide is a rigorous, multi-faceted process. As demonstrated in this guide, a combination of chromatographic, spectroscopic, thermal, and titrimetric methods provides a comprehensive and reliable assessment of purity. By adhering to the principles of scientific integrity and regulatory guidelines such as ICH Q2(R2), researchers and drug developers can establish a high-quality reference standard. This, in turn, ensures the accuracy and reliability of all subsequent analytical testing, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]

  • Potentiometric and atomic absorption spectrometric determination of sulfonamides in pharmaceutic preparations. [Link]

  • ICH Q2(R2) Validation of analytical procedures. [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. [Link]

  • Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]

  • Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. [Link]

  • ICH Q2(R2) Validation of analytical procedures. [Link]

  • 4-[(Piperidin-3-yl)acetyl]piperazine-1-sulfonamide. [Link]

  • 4-acetylpiperazine-1-sulfonamide — Chemical Substance Information. [Link]

  • 4-acetylpiperazine-1-sulfonamide (C6H13N3O3S). [Link]

  • Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. [Link]

  • Piperazine. [Link]

  • Almac Voice. [Link]

  • Determination and Confirmation of Sulfonamides. [Link]

  • The synthesis, analysis and characterisation of piperazine based drugs. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Acetylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends far beyond the bench. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Acetylpiperazine-1-sulfonamide (CAS No. 5906-31-0), ensuring the protection of personnel and the environment. Our commitment to your research success includes providing the knowledge to manage chemical entities responsibly from synthesis to disposal.

Understanding the Compound: Hazard Profile of 4-Acetylpiperazine-1-sulfonamide

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. While a comprehensive, peer-reviewed toxicological profile for 4-Acetylpiperazine-1-sulfonamide is not extensively published, data from chemical substance databases provide critical GHS hazard classifications that must be adhered to[1].

The primary hazards associated with 4-Acetylpiperazine-1-sulfonamide are summarized in the table below:

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H336: May cause drowsiness or dizziness

Data sourced from NextSDS[1]

The causality behind these classifications lies in the compound's structure, which features a piperazine ring and a sulfonamide group. Piperazine and its derivatives can exhibit a range of biological activities and toxicities[2]. Sulfonamides, as a class, are known to have potential adverse effects, and their release into the environment is a growing concern due to the risk of promoting antibiotic resistance and their potential for aquatic toxicity[3][4][5]. Therefore, treating 4-Acetylpiperazine-1-sulfonamide with a high degree of caution is a scientifically sound and non-negotiable aspect of its management.

Immediate Safety and Handling: Your First Line of Defense

Proper handling is the first step in a safe disposal process. Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory when working with 4-Acetylpiperazine-1-sulfonamide in any capacity, including preparation for disposal.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are required at a minimum. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) are essential. A lab coat must be worn and buttoned. Ensure that no skin is exposed.

  • Respiratory Protection: All handling of solid 4-Acetylpiperazine-1-sulfonamide that could generate dust, or solutions of the compound, must be conducted in a certified chemical fume hood to avoid inhalation.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation, typically by ensuring the chemical fume hood is operational.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large spills. For solid spills, carefully sweep the material to avoid creating dust.

  • Collection: Collect the absorbed material or spilled solid into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., soap and water, followed by a rinse), and collect the decontamination materials as hazardous waste.

The Disposal Protocol: A Step-by-Step Procedural Guide

The guiding principle for the disposal of 4-Acetylpiperazine-1-sulfonamide is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Waste Segregation and Collection

Proper segregation is the foundation of a compliant waste management system.

  • Dedicated Waste Stream: Collect all waste containing 4-Acetylpiperazine-1-sulfonamide (e.g., unused compound, contaminated consumables, spill cleanup materials) in a dedicated, robust, and leak-proof hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable.

Labeling and Storage

Accurate and clear labeling is a regulatory requirement and a critical safety measure.

  • Content Identification: The waste container must be clearly labeled with the full chemical name: "4-Acetylpiperazine-1-sulfonamide" and its CAS number "5906-31-0".

  • Hazard Communication: The label must include the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant and acute toxicity).

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from heat sources and incompatible materials.

Professional Disposal: The Only Sanctioned Route

The final and most critical step is the transfer of the waste to a licensed hazardous waste management company.

  • Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will have established procedures and contracts with certified hazardous waste disposal vendors.

  • Provide Complete Information: When arranging for pickup, provide the EHS department or the disposal contractor with all necessary information, including the chemical name, CAS number, quantity, and any other relevant safety information.

  • Documentation: Retain all documentation provided by the waste disposal contractor, such as waste manifests. This documentation is crucial for regulatory compliance and serves as a record of proper disposal.

The most common and environmentally sound disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with appropriate flue gas scrubbing technology. This process ensures the complete destruction of the compound, minimizing the risk of environmental release.

The Rationale Behind the Rigor: Environmental and Health Considerations

The stringent procedures outlined above are not arbitrary; they are based on the potential for significant harm if 4-Acetylpiperazine-1-sulfonamide is improperly disposed of.

  • Aquatic Toxicity: Sulfonamides as a class of compounds have been shown to be toxic to aquatic organisms, including algae, crustaceans, and fish[3][4]. Algae, at the base of the aquatic food web, are particularly susceptible[4]. The introduction of such compounds into waterways can disrupt aquatic ecosystems.

  • Persistence and Biodegradability: While some piperazine derivatives can be biodegraded, the process can be slow, and some structures are relatively resistant to degradation[6]. Sulfonamides and their metabolites are also not always readily biodegradable[7]. This persistence means that if released, the compound can remain in the environment for extended periods, posing a long-term risk.

  • Antibiotic Resistance: Although 4-Acetylpiperazine-1-sulfonamide is not marketed as an antibiotic, the sulfonamide functional group is a key feature of sulfa drugs. The widespread presence of sulfonamides in the environment is a contributing factor to the development of antibiotic-resistant bacteria, a major global health threat[8].

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 4-Acetylpiperazine-1-sulfonamide waste.

DisposalWorkflow cluster_generation Waste Generation cluster_handling Immediate Actions cluster_storage Interim Storage cluster_disposal Final Disposal A Generation of 4-Acetylpiperazine-1-sulfonamide Waste (Unused chemical, contaminated labware, spill cleanup) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate into Dedicated Hazardous Waste Container B->C D Label Container Correctly (Chemical Name, CAS#, Hazards, Date) C->D E Store in a Secure, Ventilated Designated Waste Area D->E F Contact Institutional EHS or Approved Waste Vendor E->F G Arrange for Professional Disposal (e.g., High-Temperature Incineration) F->G H Maintain All Disposal Records G->H

Caption: Decision workflow for the safe disposal of 4-Acetylpiperazine-1-sulfonamide.

By adhering to these scientifically grounded and procedurally sound guidelines, you not only ensure the safety of your laboratory and personnel but also uphold your responsibility as a steward of environmental health. This commitment to best practices is integral to the integrity of the scientific enterprise.

References

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